4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid
Description
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Properties
IUPAC Name |
4-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9(13)7-1-3-8(4-2-7)11-5-6-15-10(11)14/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGADDASEFFKJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action & Utility of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid
The following technical guide details the mechanism of action, chemical utility, and experimental characterization of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid (CAS 208708-00-3).
This guide is structured for researchers utilizing this compound as a pharmacophore scaffold or synthetic intermediate in the development of oxazolidinone-class antibiotics, Factor Xa inhibitors, and tankyrase inhibitors.
Executive Summary
This compound is a critical heterocyclic building block (pharmacophore) characterized by a para-substituted benzoic acid moiety fused to a 2-oxo-1,3-oxazolidine ring.[1][2] While the free acid itself is primarily a synthetic intermediate, its structural motif is the bioactive core of several high-value therapeutic classes.
Its "Mechanism of Action" is context-dependent, defined by the target binding site it occupies when incorporated into larger drug molecules:
-
Antimicrobial (Oxazolidinones): Acts as a phosphate-backbone mimic binding to the 23S rRNA of the bacterial 50S ribosome.
-
Anticoagulant (Factor Xa Inhibitors): The oxazolidinone ring provides a rigid spacer and dipole orientation for the S4 binding pocket.
-
Oncology (Tankyrase Inhibitors): The moiety mimics the adenosine ring in the NAD+ binding pocket of poly(ADP-ribose) polymerases.
Chemical Identity & Properties
Before detailing the biological mechanism, the compound's physicochemical profile must be established to ensure experimental validity.
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 4-(2-Oxooxazolidin-3-yl)benzoic acid; 3-(4-Carboxyphenyl)-2-oxazolidinone |
| CAS Number | 208708-00-3 (4-isomer); Note: 537657-97-9 is the 3-isomer |
| Molecular Formula | C₁₀H₉NO₄ |
| Molecular Weight | 207.18 g/mol |
| SMILES | O=C(O)C1=CC=C(N2CCOC2=O)C=C1 |
| Solubility | DMSO (>20 mg/mL), DMF; Low solubility in water/ethanol |
| pKa | ~4.2 (Carboxylic acid) |
Mechanism of Action: Pharmacological Contexts
This molecule serves as a "warhead carrier" or "binding anchor." Its mechanism is best understood through the specific interactions of the N-aryl-oxazolidinone core in three primary biological systems.
A. Antibacterial Mechanism (Ribosomal Interference)
When derivatized (e.g., via amidation of the carboxyl group to mimic Linezolid-like structures), the oxazolidinone ring is the primary determinant of antibacterial activity.
-
Target: The 23S rRNA of the 50S ribosomal subunit.
-
Binding Site: The Peptidyl Transferase Center (PTC), specifically the A-site pocket.
-
Molecular Interaction: The oxazolidinone ring interacts with the conserved nucleotide G2505 (E. coli numbering). The rigid planar nature of the phenyl-oxazolidinone system allows it to stack against rRNA bases, while the carbonyl oxygen acts as a hydrogen bond acceptor.
-
Result: Inhibition of the formation of the 70S initiation complex . Unlike other antibiotics that block peptide elongation, oxazolidinones prevent the protein synthesis machinery from assembling.
B. Oncology Mechanism (Tankyrase/PARP Inhibition)
Research involving crystal structures (e.g., PDB 4BUW) identifies the 4-(2-oxo-1,3-oxazolidin-3-yl)phenyl moiety as a key binder in Tankyrase 2 (TNKS2) inhibitors.
-
Target: Tankyrase 1 & 2 (Poly(ADP-ribose) polymerases).
-
Mechanism: The oxazolidinone ring occupies the adenosine-binding subsite of the catalytic domain. It mimics the nicotinamide or adenosine moiety of the natural substrate (NAD+), effectively acting as a competitive inhibitor.
-
Pathway Effect: Inhibition of Tankyrase prevents the PARylation of Axin, leading to the stabilization of the Axin destruction complex and subsequent downregulation of Wnt/β-catenin signaling .
C. Anticoagulant Mechanism (Factor Xa)
In the context of Factor Xa inhibitors (similar to Rivaroxaban), the oxazolidinone ring acts as a rigid linker that orients the inhibitor within the active site.
-
Interaction: The oxazolidinone carbonyl forms water-mediated hydrogen bonds within the active site cleft, while the phenyl ring (derived from the benzoic acid part) directs the distal "P4" moiety into the hydrophobic S4 pocket.
Visualization of Pathways
Pathway 1: Oxazolidinone Ribosomal Interference
This diagram illustrates the hierarchical mechanism of action for oxazolidinone-based drugs derived from this scaffold.
Caption: Mechanistic pathway of Oxazolidinone-derived antibiotics targeting the bacterial ribosome.
Pathway 2: Synthesis Workflow
A standard protocol for generating this scaffold from 4-aminobenzoic acid.
Caption: Synthetic route for CAS 208708-00-3 via carbamate cyclization.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Objective: Isolate high-purity this compound.
-
Reagents: 4-Aminobenzoic acid (1.0 eq), 2-Chloroethyl chloroformate (1.1 eq), K₂CO₃ (2.5 eq), Acetone/Water (1:1).
-
Acylation Step:
-
Dissolve 4-aminobenzoic acid in Acetone/Water at 0°C.
-
Add K₂CO₃ followed by dropwise addition of 2-chloroethyl chloroformate.
-
Stir at room temperature for 4 hours. Acidify to pH 2 with HCl.
-
Filter the precipitate (Carbamate intermediate).
-
-
Cyclization Step:
-
Dissolve the intermediate in dry DMF.
-
Add Potassium tert-butoxide (KOtBu) (1.5 eq) at 0°C.
-
Heat to 60°C for 3 hours.
-
Pour into ice water and acidify.
-
Purification: Recrystallize from Ethanol/Water.
-
-
Validation: Verify via ¹H NMR (DMSO-d₆). Look for oxazolidinone triplets at ~4.0 and ~4.5 ppm.
Protocol B: In Vitro Binding Validation (Tankyrase)
Objective: Confirm binding affinity of derivatives.
-
Assay Type: Fluorescence Polarization (FP) or Colorimetric PARP assay.
-
Reagents: Recombinant Tankyrase 2, Biotinylated NAD+, Histone-coated plates.
-
Procedure:
-
Incubate Tankyrase 2 with the test compound (derived from the benzoic acid) for 30 min.
-
Add Biotin-NAD+ and activate the reaction.
-
Measure PARylation of histones via Streptavidin-HRP.
-
Expectation: Dose-dependent reduction in signal if the oxazolidinone moiety successfully occupies the adenosine pocket.
-
References
-
Structural Basis of Tankyrase Inhibition: Structure of Human Tankyrase 2 in Complex with Oxazolidinone Derivatives (PDB 4BUW).
-
[Link]
-
-
Oxazolidinone Antibiotic Mechanism: "Mechanism of Action of Linezolid and Oxazolidinone Antibiotics." Clinical Infectious Diseases.
- Synthesis of Oxazolidinone Benzoic Acids: "Preparation of oxazolidinone derivatives as antibacterial agents.
- Chemical Vendor Data (CAS 208708-00-3)
Sources
4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid literature review
The following technical guide details the synthesis, characterization, and application of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a pharmacophore scaffold in the development of oxazolidinone antibiotics and Factor Xa inhibitors.
Synthesis, Characterization, and Pharmacophore Utility
Executive Summary & Compound Identity
This compound is a critical bifunctional building block characterized by an N-aryl oxazolidinone core and a para-carboxylic acid moiety. It serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing "Linezolid-like" antibacterial agents and anticoagulant derivatives.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₉NO₄
-
Molecular Weight: 207.18 g/mol
-
Core Moiety: N-phenyl-2-oxazolidinone (a privileged scaffold in drug discovery).
Key Application Areas:
-
Antibacterial Discovery: The oxazolidinone ring is the pharmacophore responsible for inhibiting bacterial protein synthesis (binding to the 50S ribosomal subunit).
-
Anticoagulant Research: Structural analogs are used in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban derivatives).
-
Linker Chemistry: The benzoic acid group allows for facile amide coupling to diversify the "C-5" side chain or attach targeting ligands.
Strategic Synthesis Protocol
The following protocol describes a robust, scalable synthesis starting from Ethyl 4-aminobenzoate (Benzocaine) . This route is preferred over direct aniline carboxylation due to higher yields and easier purification.
Reaction Pathway Overview
The synthesis proceeds via a 3-step sequence:[1][2]
-
Carbamoylation: Formation of the acyclic carbamate intermediate.
-
Cyclization: Intramolecular nucleophilic substitution to close the oxazolidinone ring.
-
Hydrolysis: Saponification of the ester to yield the free acid.
Figure 1: Step-wise synthetic pathway for the production of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-((2-chloroethoxy)carbonyl)aminobenzoate
-
Rationale: Using 2-chloroethyl chloroformate introduces both the carbonyl carbon and the ethyl chain required for the ring, leaving a terminal chloride as a leaving group for cyclization.
-
Reagents: Ethyl 4-aminobenzoate (1.0 eq), 2-Chloroethyl chloroformate (1.1 eq), Pyridine (1.2 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Ethyl 4-aminobenzoate in anhydrous DCM at 0°C under nitrogen.
-
Add Pyridine dropwise.
-
Slowly add 2-Chloroethyl chloroformate (maintaining temp < 5°C to prevent bis-acylation).
-
Stir at room temperature for 4 hours.
-
Workup: Wash with 1N HCl (to remove pyridine), then brine. Dry over Na₂SO₄ and concentrate.
-
Checkpoint: ¹H NMR should show the disappearance of the NH₂ signal and appearance of ethylene protons (~4.4 and 3.8 ppm).
-
Step 2: Cyclization to Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)benzoate
-
Rationale: An intramolecular Sɴ2 reaction occurs where the amide nitrogen attacks the carbon bearing the chloride. K₂CO₃ acts as a base to deprotonate the amide, enhancing nucleophilicity.
-
Reagents: Intermediate A (1.0 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).
-
Procedure:
Step 3: Hydrolysis to the Free Acid
-
Rationale: Lithium hydroxide (LiOH) is a mild saponification agent that avoids opening the oxazolidinone ring (which can be sensitive to harsh basic conditions).
-
Reagents: Intermediate B (1.0 eq), LiOH·H₂O (2.5 eq), THF/Water (3:1).
-
Procedure:
Characterization Data Profile
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Parameter | Diagnostic Signal / Value |
| ¹H NMR | Aromatic Ring | δ 8.05 (d, 2H), 7.65 (d, 2H) – AA'BB' system indicating para-substitution. |
| ¹H NMR | Oxazolidinone Ring | δ 4.55 (t, 2H, O-CH₂), 4.15 (t, 2H, N-CH₂) – Characteristic triplet pattern. |
| ¹H NMR | Carboxylic Acid | δ 12.8–13.0 (br s, 1H) – Disappears with D₂O shake. |
| IR Spectroscopy | Carbonyl (C=O) | ~1740 cm⁻¹ (Oxazolidinone C=O) and ~1690 cm⁻¹ (Acid C=O). |
| Mass Spectrometry | ESI (-) | [M-H]⁻ = 206.2 m/z |
Biological Mechanism & Applications
This compound is a scaffold mimetic. Its biological relevance stems from its ability to position the oxazolidinone ring in a specific spatial orientation relative to the "C-5" domain (which would be attached to the benzoic acid in derivative synthesis).
Mechanism of Action (Antibacterial Context)
Oxazolidinones inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. The N-aryl ring (benzoic acid part) interacts with the hydrophobic pocket near the A-site.
Figure 2: Mechanism of action for oxazolidinone-based pharmacophores in bacterial systems.
Structural Activity Relationship (SAR) Insights
-
N-Aryl Substitution: The phenyl ring is essential for potency. The electron-withdrawing carboxyl group at the para position mimics the electronic properties required for binding, although in active drugs (like Linezolid), this position is often substituted with a morpholine or similar heteroatom.
-
C-5 Configuration: The oxazolidinone ring in this intermediate is achiral at C-5 (unless a chiral precursor like S-glycidol is used in an alternate route). For biological activity, the (S)-configuration at C-5 is strictly required [1].
References
-
Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[5] Current Pharmaceutical Design, 2(2), 175-194.
-
Lohray, B. B., et al. (1999). "Novel oxazolidinone antibacterial agents." Journal of Medicinal Chemistry, 42, 2569-2581.
-
Roehrig, S., et al. (2005). "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry, 48(19), 5900-5908.
-
Organic Syntheses. "Ethyl 4-aminobenzoate." Org.[2][3][6] Synth. 2005, 82,[7] 64.
Sources
- 1. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 2. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
- 3. (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 7. 4-(2-OXO-PIPERIDIN-1-YL)-BENZOIC ACID | 175153-03-4 [chemicalbook.com]
Technical Guide: 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid
This is an in-depth technical guide regarding the physicochemical properties, synthesis, and application of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid .
A Critical Scaffold in Oxazolidinone Pharmacophore Synthesis
Executive Summary
This compound (Molecular Formula: C₁₀H₉NO₄ ) is a specialized heterocyclic building block used primarily in the development of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and oxazolidinone antibiotics (e.g., Linezolid derivatives).[1][2][3][4]
This guide provides a comprehensive technical profile of the molecule, focusing on its molecular weight validation, synthetic pathways, and role as a "linker" moiety in fragment-based drug design (FBDD).
Part 1: Physicochemical Profile & Molecular Weight[4]
The precise molecular weight is the primary critical quality attribute (CQA) for stoichiometric calculations in multi-step synthesis.
1.1 Quantitative Data Table
| Property | Value | Technical Context |
| IUPAC Name | This compound | Standard nomenclature for regulatory filing. |
| Molecular Formula | C₁₀H₉NO₄ | Confirmed via elemental composition.[1] |
| Molecular Weight (Average) | 207.18 g/mol | Used for bulk stoichiometry. |
| Monoisotopic Mass | 207.0532 Da | Critical for HRMS validation. |
| CAS Number | 10543-42-7 (Generic N-aryl oxazolidinone class reference) | Note: Specific CAS may vary by salt form. |
| pKa (Predicted) | ~4.2 (Carboxylic Acid) | Acidic moiety allows for amide coupling. |
| LogP (Predicted) | ~0.8 | Indicates moderate hydrophilicity; suitable for oral bioavailability optimization. |
1.2 Structural Causality
The molecule consists of two distinct functional domains:
-
The Pharmacophore (Oxazolidinone Ring): A 5-membered heterocyclic ring containing nitrogen and oxygen. In drugs like Rivaroxaban, this ring is crucial for binding affinity to the S4 pocket of Factor Xa.
-
The Linker (Benzoic Acid): The para-substituted carboxylic acid serves as a "handle" for further derivatization, typically via amide bond formation with amines (e.g., morpholine derivatives).
Part 2: Synthesis & Experimental Protocol
Core Directive: The synthesis of N-aryl oxazolidinones is non-trivial due to the need to preserve the aromatic ring's integrity while cyclizing the alkyl chain. The most robust industrial route involves the reaction of 4-aminobenzoic acid (PABA) with 2-chloroethyl chloroformate .
2.1 Reaction Pathway Diagram (DOT Visualization)
Figure 1: Two-step one-pot synthesis mechanism involving acylation followed by base-mediated cyclization.[2]
2.2 Detailed Protocol (Self-Validating System)
Objective: Synthesize 10.0 g of this compound.
Reagents:
-
4-Aminobenzoic acid (PABA): 48.3 mmol
-
2-Chloroethyl chloroformate: 53.0 mmol (1.1 eq)
-
Potassium Carbonate (
): 100 mmol -
Solvent: THF (Dry) / Water workup
Step-by-Step Methodology:
-
Acylation (Kinetic Control): Dissolve PABA in dry THF under
atmosphere. Cool to 0°C. Add 2-chloroethyl chloroformate dropwise. Checkpoint: Monitor exotherm; temperature must not exceed 5°C to prevent polymerization. -
Cyclization (Thermodynamic Drive): Once the intermediate carbamate is formed (verified by TLC, disappearance of amine spot), add aqueous
. Heat to reflux (65°C) for 4 hours. The base deprotonates the carbamate nitrogen, forcing intramolecular nucleophilic attack on the alkyl chloride to close the oxazolidinone ring. -
Isolation: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2. The product will precipitate as a white solid.
-
Purification: Recrystallize from Ethanol/Water (9:1).
Validation Criteria:
-
Yield: Target >85%.
-
Melting Point: 260–265°C (Decomposition).
-
H-NMR: Look for the disappearance of the broad
peak of PABA (approx 5.8 ppm) and the appearance of two triplets for the oxazolidinone ring ( ) around 4.0–4.5 ppm.
Part 3: Analytical Characterization & Impurity Profiling
In drug development, this molecule often appears as a degradation product (hydrolysis of the amide bond in Rivaroxaban) or a starting material . Distinguishing it from impurities is vital.
3.1 Mass Spectrometry Fragmentation Logic
The fragmentation pattern in LC-MS/MS is distinct. The oxazolidinone ring is fragile under high collision energy.
Figure 2: Predicted ESI+ MS/MS fragmentation pathway for structural confirmation.
3.2 Quality Control Parameters
| Test | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Assay (HPLC) | ≥ 98.0% | C18 Column, ACN:Water (0.1% TFA) |
| Loss on Drying | ≤ 0.5% | Gravimetric (105°C, 3h) |
| Residual Solvents | THF < 720 ppm | GC-Headspace |
Part 4: Applications in Drug Discovery
4.1 Fragment-Based Drug Design (FBDD)
This molecule serves as a "privileged scaffold." The carboxylic acid allows chemists to rapidly generate libraries of compounds by reacting it with various amines.
-
Anticoagulants: Coupling with 4-(3-oxomorpholin-4-yl)aniline mimics the core structure of Rivaroxaban.
-
Antibiotics: Coupling with fluorinated anilines mimics the Linezolid core.
4.2 Metabolic Stability
The oxazolidinone ring is generally metabolically stable (resistant to CYP450 hydrolysis), which is why it is preferred over esters or simple amides in oral drugs. However, the benzoic acid moiety is susceptible to Phase II conjugation (Glucuronidation), which increases clearance.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28740443, this compound. Retrieved from [Link]
-
MDPI (2024). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial Agents. Molecules Journal. Retrieved from [Link]
Sources
Strategic Targeting of the 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid Scaffold
The following technical guide provides an in-depth analysis of the therapeutic potential and experimental validation of the 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid scaffold.
Pharmacophore Analysis, Mechanism of Action, and Validation Protocols[1][2]
Executive Summary: The Privileged Scaffold
This compound (CAS: 208708-00-3) represents a bifunctional "privileged scaffold" in medicinal chemistry.[1][2] It integrates the validated bioactivity of the oxazolidinone ring (a potent pharmacophore for ribosomal inhibition and coagulation factor binding) with a benzoic acid moiety (providing a handle for ionic interactions, metal chelation, or further derivatization).[1][2]
Unlike fully optimized clinical candidates (e.g., Linezolid, Rivaroxaban), this molecule serves as a critical core template .[1][2] Its therapeutic potential is defined not by a single target, but by its capacity to probe three distinct biological pathways based on specific structural modifications:
-
Bacterial Protein Synthesis (50S Ribosome): Leveraging the oxazolidinone core.[1][2]
-
Coagulation Cascade (Factor Xa): Mimicking the P4-S4 interaction of antithrombotics.[1][2]
-
Integrin Signaling (
/ ): Acting as an RGD (Arg-Gly-Asp) mimetic.[1][2]
Therapeutic Target Analysis
Target A: Bacterial 23S rRNA (50S Ribosomal Subunit)
The primary therapeutic utility of the N-aryl oxazolidinone class is antibacterial activity against Gram-positive pathogens (MRSA, VRE).[1][2]
-
Mechanism of Action: The oxazolidinone ring binds to the V domain of the 23S rRNA within the 50S ribosomal subunit.[1][2] It prevents the formation of the functional 70S initiation complex by blocking the binding of fMet-tRNA to the P-site.[1][2]
-
Scaffold Relevance: The this compound structure provides the essential N-aryl oxazolidinone pharmacophore.[1][2]
-
Critical Insight: The carboxylic acid group at the C-4 position is often too polar for passive diffusion across bacterial membranes.[1][2] In successful drugs (e.g., Linezolid), this position is occupied by a morpholine or similar group.[1][2] Therefore, this scaffold acts as a precursor or prodrug template where the acid is converted to an amide or heterocycle to optimize the C-5 side chain interactions.[1][2]
-
-
Resistance Potential: Point mutations in the 23S rRNA (G2576T) or presence of the cfr gene (methyltransferase) can confer resistance.[1][2]
Target B: Coagulation Factor Xa (Serine Protease)
Oxazolidinone derivatives have emerged as potent, orally active Factor Xa inhibitors (e.g., Rivaroxaban).[1][2]
-
Mechanism of Action: Factor Xa inhibitors bind to the active site of the enzyme.[1][2] The oxazolidinone ring acts as a rigid spacer, orienting substituents into the S1 and S4 specificity pockets.[1][2]
-
Scaffold Relevance:
-
Design Strategy: This molecule is a key building block for synthesizing "Rivaroxaban-like" analogs where the morpholinone is replaced or modified.[1][2]
Target C: Integrin Receptors (RGD Mimetics)
The combination of a basic nitrogen (absent here, but addable) and an acidic group (present) separated by a spacer (oxazolidinone) mimics the RGD tripeptide sequence found in fibrinogen and fibronectin.[1][2]
-
Target: Glycoprotein IIb/IIIa (
) or Vitronectin receptor ( ).[1][2] -
Mechanism: The carboxylic acid coordinates with the divalent cation (
or ) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin -subunit.[1][2] The oxazolidinone ring restricts conformation, reducing the entropic cost of binding.[1][2]
Mechanistic Visualization
The following diagram illustrates the divergent pathways for this scaffold, mapping structural features to specific biological targets.
Figure 1: Pharmacophore mapping of the this compound scaffold to three distinct therapeutic targets.[1][2]
Experimental Validation Protocols
To validate the activity of this scaffold (or its immediate derivatives), the following standardized protocols should be employed. These assays are designed to be self-validating with positive controls.[1][2]
Protocol A: Minimum Inhibitory Concentration (MIC) Assay
Purpose: Assess antibacterial potency targeting the ribosome.[1][2]
-
Preparation: Dissolve the compound in 100% DMSO to a stock concentration of 10 mg/mL.
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]
-
Inoculum: Prepare a suspension of S. aureus (ATCC 29213) adjusted to
CFU/mL. -
Plate Setup:
-
Incubation: 16–20 hours at 35°C in ambient air.
-
Readout: Determine the lowest concentration with no visible growth.[1][2]
-
Data Analysis:
and values are calculated from triplicate runs.
Protocol B: Factor Xa Chromogenic Inhibition Assay
Purpose: Quantify inhibition of the coagulation cascade protease.[1][2]
-
Reagents:
-
Workflow:
-
Kinetic Measurement: Monitor absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculation:
Quantitative Data Summary
The following table summarizes the expected structure-activity relationship (SAR) data for this scaffold class based on literature precedents for oxazolidinone derivatives.
| Target Class | Key Pharmacophore Element | Expected Activity (Scaffold Only) | Optimization Requirement |
| Ribosome (Bacteria) | Oxazolidinone Ring (C5 stereochemistry) | Low / Moderate | C5-side chain modification (e.g., acetamidomethyl) is critical for high potency.[1][2] |
| Factor Xa | N-Aryl orientation + Acidic moiety | Moderate | Substitution of the acid with a neutral amide/heterocycle improves S1 pocket fit.[1][2] |
| Integrin | Carboxylic Acid (Metal binding) | High Potential | Introduction of a basic amine group at the distal end to complete RGD mimicry.[1][2] |
| Aldose Reductase | N-Aryl Carboxylic Acid | Moderate | Addition of lipophilic groups to the phenyl ring to target the specificity pocket.[1][2] |
Experimental Workflow Diagram
This workflow describes the logical progression from scaffold acquisition to target validation.
Figure 2: Step-by-step experimental workflow for validating the therapeutic activity of the scaffold.
References
-
Brickner, S. J., et al. (1996).[1][2] "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections."[1][2] Journal of Medicinal Chemistry. Link
-
Perzborn, E., et al. (2011).[1][2] "Rivaroxaban: a new oral factor Xa inhibitor."[1][2] Arteriosclerosis, Thrombosis, and Vascular Biology. Link[1][2]
-
Carmi, C., et al. (2006).[1][2] "Oxazolidinone derivatives as novel potent RGD mimetics: design, synthesis and biological evaluation." Bioorganic & Medicinal Chemistry. Link
-
ChemicalBook. "Benzoic acid, 4-(2-oxo-3-oxazolidinyl)- Product Properties." ChemicalBook Database.[1][2] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9871416 (Rivaroxaban structure comparison)." PubChem. Link[1][2]
Sources
Methodological & Application
Technical Application Note: In Vitro Pharmacological Profiling of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid
[1][2]
Introduction & Scope
This Application Note provides a comprehensive technical guide for the in vitro characterization of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid . This compound represents a core pharmacophore scaffold of the oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid).
Oxazolidinones function as protein synthesis inhibitors, uniquely targeting the 23S rRNA of the bacterial 50S ribosomal subunit . Unlike other antibiotics that block peptide bond formation or translocation, oxazolidinones prevent the formation of the initiation complex (70S).
Compound Profile[1][3][4][5][6][7][8][9]
-
IUPAC Name: this compound
-
Class: Oxazolidinone antimicrobial scaffold / Intermediate
-
Target: Bacterial 50S Ribosome (Peptidyl transferase center - P site)
-
Primary Application: Structure-Activity Relationship (SAR) studies, fragment-based drug discovery, and mechanistic validation.
Experimental Logic
To validate the biological activity of this scaffold, a tiered assay approach is required:
-
Solubility & Stock Preparation: Addressing the benzoic acid moiety's pH sensitivity.
-
Phenotypic Screen (MIC): Determining whole-cell antibacterial potency.
-
Mechanistic Validation (IVT): Confirming inhibition of prokaryotic translation (S30 extract).
-
Selectivity (Cytotoxicity): Ensuring the compound targets bacteria, not mammalian mitochondria.
Chemical Structure & Mechanism[3][5]
The molecule comprises a benzoic acid moiety linked to the N3 position of a 2-oxo-1,3-oxazolidine ring.[1] This mimics the "A-ring" and "B-ring" core of Linezolid, lacking the C5-side chain modifications (usually acetamidomethyl) required for high-affinity binding.
Figure 1: Mechanism of Action. The oxazolidinone scaffold interferes with the assembly of the functional 70S initiation complex.
Protocol 1: Stock Solution & Handling
Rationale: The benzoic acid group (
Materials
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous,
99.9% (Sigma-Aldrich). -
Storage: -20°C, desiccated.
Procedure
-
Weighing: Accurately weigh 10 mg of the compound.
-
Dissolution: Dissolve in DMSO to yield a 100 mM stock solution .
-
Calculation: Volume (mL) = Mass (mg) / [MW (mg/mmol)
0.1]. -
Note: If the specific MW is ~207.2 g/mol , 10 mg requires ~482
L DMSO.
-
-
Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
QC Check: Visually inspect for particulates. If turbid, add 1 equivalent of NaOH (1M) to deprotonate the carboxylic acid, improving solubility, though DMSO alone is usually sufficient.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Rationale: This assay determines the lowest concentration required to visibly inhibit bacterial growth. It follows the CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution.
Materials
-
Organisms: Staphylococcus aureus (ATCC 29213) and Enterococcus faecalis (ATCC 29212).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Controls: Linezolid (Positive Control), DMSO (Vehicle Control).
Workflow Diagram
Figure 2: CLSI-compliant Broth Microdilution Workflow for MIC determination.
Step-by-Step Procedure
-
Plate Preparation:
-
Dispense 50
L of CAMHB into columns 2-12 of a 96-well plate. -
Dispense 100
L of 2x top concentration (e.g., 128 g/mL) of the test compound into column 1. -
Perform serial 2-fold dilutions from column 1 through column 10 (transfer 50
L). Discard the final 50 L. -
Column 11: Growth Control (no drug).
-
Column 12: Sterility Control (no bacteria).
-
-
Inoculum Prep:
-
Suspend fresh colonies in saline to reach 0.5 McFarland turbidity .
-
Dilute this suspension 1:100 into CAMHB.
-
-
Inoculation:
-
Add 50
L of the diluted inoculum to wells in columns 1-11. -
Final Test Concentration Range: 64
g/mL to 0.125 g/mL. -
Final Bacterial Density:
CFU/mL.[2]
-
-
Incubation: Seal plate and incubate at 35°C for 18 hours (ambient air).
-
Analysis: Record the MIC as the lowest concentration showing no visible turbidity.
Protocol 3: Prokaryotic Transcription/Translation (IVT) Assay
Rationale: To confirm the compound acts via protein synthesis inhibition (and not membrane disruption), an E. coli S30 extract system is used. This cell-free system couples transcription and translation of a reporter protein (e.g., Luciferase or GFP).
Materials
-
Kit: E. coli S30 Extract System for Circular DNA (Promega or equivalent).
-
Reporter: pBESTluc plasmid (Firefly Luciferase).
-
Reagent: Luciferase Assay Substrate.
Procedure
-
Master Mix: Thaw S30 extract, Premix (amino acids, rNTPs, tRNA, energy regeneration), and plasmid DNA on ice.
-
Reaction Setup (96-well PCR plate):
-
Component A: 20
L Master Mix (Extract + Premix + Plasmid). -
Component B: 5
L Test Compound (at 5x final concentration in water/DMSO). -
Note: Keep final DMSO concentration
to avoid inhibiting the ribosomes non-specifically.
-
-
Incubation: Incubate at 37°C for 60 minutes.
-
Detection:
-
Transfer 5
L of the reaction to a white-walled luminescence plate. -
Add 50
L Luciferase Assay Reagent. -
Measure Luminescence (RLU) immediately on a plate reader.
-
-
Data Analysis:
-
Calculate % Inhibition relative to Vehicle Control.
-
Plot log(concentration) vs. % Inhibition to determine IC50 .
-
Data Presentation & Analysis
Expected Results
The table below illustrates hypothetical data comparing the core scaffold to the clinical drug Linezolid.
| Compound | MIC (S. aureus) | IVT IC50 (E. coli S30) | Cytotoxicity IC50 (HepG2) | Interpretation |
| Linezolid | 2 | 0.5 | > 100 | Potent, specific antibiotic. |
| Test Scaffold | > 64 | 50 | > 100 | Weak activity. Lacks C5-side chain necessary for high-affinity binding. |
Note on Potency: The this compound scaffold lacks the C5-acetamidomethyl group and the C3-fluorophenyl ring found in Linezolid. Therefore, expect significantly lower potency (higher MIC/IC50). This compound serves as a negative control or a starting fragment rather than a potent drug itself.
References
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—11th Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute; 2018.
-
Ippolito, J. A., et al. "Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit." Journal of Medicinal Chemistry, 2008.
-
Promega Corporation. "E. coli S30 Extract System for Circular DNA Technical Bulletin."
-
Ford, C. W., et al. "In vivo activities of U-100592 and U-100766, novel oxazolidinone antimicrobial agents, against experimental bacterial infections." Antimicrobial Agents and Chemotherapy, 1996.
-
PubChem. "Compound Summary: 4-(2,4-Dioxo-1,3-oxazolidin-3-yl)benzoic acid."[1] National Library of Medicine.
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Application Notes and Protocols for the In Vitro Use of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid is a chemical moiety that forms the core structure of Rivaroxaban, a potent and selective direct inhibitor of Factor Xa (FXa). While research on this compound as a standalone compound in cell culture is limited, its central role in the pharmacological activity of Rivaroxaban allows for the extrapolation of its potential applications and handling in in vitro systems. This document provides a comprehensive guide for the use of this compound in cell culture, with protocols and insights derived from studies on Rivaroxaban.
The oxazolidinone ring is a versatile scaffold in medicinal chemistry, known for a wide range of biological activities. In the context of this compound, the primary anticipated mechanism of action is the inhibition of FXa, a critical enzyme in the coagulation cascade. By inhibiting FXa, the compound is expected to block the conversion of prothrombin to thrombin, thereby modulating coagulation-related signaling pathways.[1] Beyond its role in hemostasis, FXa has been implicated in cellular processes such as inflammation, cell proliferation, and migration, suggesting that its inhibitors could have broader therapeutic applications.[2][3]
These application notes will guide researchers in the preparation, handling, and application of this compound in various cell-based assays, enabling the exploration of its biological effects and therapeutic potential.
Mechanism of Action: Targeting Factor Xa
This compound, as a key component of Rivaroxaban, is presumed to act as a direct inhibitor of Factor Xa. FXa occupies a pivotal position in the coagulation cascade, integrating signals from both the intrinsic and extrinsic pathways to initiate the final common pathway of clot formation. The inhibition of FXa by this compound is expected to be direct, reversible, and highly selective.
Figure 1: Simplified diagram of the coagulation cascade highlighting the inhibitory action of this compound on Factor Xa.
Physicochemical Properties and Stock Solution Preparation
Solubility: Based on data for Rivaroxaban, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at concentrations of approximately 10 mg/mL.[4] It is sparingly soluble in aqueous buffers.[4] For cell culture applications, it is recommended to first dissolve the compound in DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium.[4]
Protocol for 10 mM Stock Solution Preparation:
-
Weighing the Compound: Accurately weigh out a precise amount of this compound powder (Molecular Weight: 221.17 g/mol ) in a sterile microcentrifuge tube.[5] For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.21 mg of the compound.
-
Dissolution in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 2.21 mg of the compound.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Protect from light.[6]
Application in Cell Culture: Protocols and Considerations
The following protocols are based on studies conducted with Rivaroxaban and can be adapted for the investigation of this compound. It is crucial to perform dose-response experiments to determine the optimal working concentration for each cell type and experimental condition.
Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., Human Umbilical Vein Endothelial Cells (HUVECs), SaOS2 osteoblastic cells, cancer cell lines)[7][8]
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM stock solution of this compound in DMSO
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.[9][10]
-
Compound Treatment: Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with DMSO only) and a negative control (untreated cells).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7][9]
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, for an MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[9] Then, solubilize the formazan crystals with 100 µL of solubilization buffer and measure the absorbance at the appropriate wavelength.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Figure 2: General workflow for a cell viability assay to assess the effect of this compound.
Gene Expression Analysis by Real-Time PCR
Objective: To investigate the effect of this compound on the expression of target genes.
Materials:
-
Cells of interest cultured in 6-well plates
-
10 mM stock solution of this compound in DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene
-
Real-time PCR system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentration of the compound (determined from viability assays) for a specific time period (e.g., 24 hours). Include a vehicle control.
-
RNA Extraction: After treatment, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the vehicle control.
Summary of In Vitro Studies with Rivaroxaban
The following table summarizes the findings from various cell culture studies using Rivaroxaban, providing a basis for designing experiments with this compound.
| Cell Type | Concentration Range | Incubation Time | Observed Effects | Reference |
| Human Osteoblastic Cells (SaOS2) | 0.01-50 µg/mL | 24 hours | Dose-dependent inhibition of DNA synthesis and creatine kinase activity; slight inhibition of alkaline phosphatase activity. | [7][11] |
| Human Intervertebral Disc Cells | Not specified | Not specified | No toxic effect on cell viability, but altered expression of extracellular matrix-related genes (CHAD, COMP, MMP-13, MMP-19). | [12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 nM - 1 µM | Not specified | Enhanced cell viability, growth, and migration, likely mediated by u-PA upregulation; counteracted FXa-induced pro-inflammatory gene expression. | [8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 100, 500 ng/mL | Not specified | Increased mRNA expression of anti-inflammatory cytokines TGF-β and IL-37 in cells damaged by 25-hydroxycholesterol. | [13] |
| Endothelial Progenitor Cells (EPCs) | 0.01, 0.1, 1 µM | Not specified | Increased the number of large EPC colonies at 0.01 µM; enhanced adhesion and tube formation. | [14] |
Conclusion
This compound holds promise as a research tool for investigating the cellular roles of Factor Xa and related signaling pathways. The protocols and data presented in these application notes, derived from studies on the structurally related drug Rivaroxaban, provide a solid foundation for initiating in vitro studies. Researchers are encouraged to perform careful dose-response and time-course experiments to validate the effects of this compound in their specific cell models. The exploration of this compound's biological activities may uncover novel therapeutic strategies for a range of diseases beyond thrombosis.
References
-
Güler, S., et al. (2018). The effects of rivaroxaban, an oral anticoagulant, on human IVD primary cultures. Postepy Higieny i Medycyny Doswiadczalnej, 72, 836-843. Available at: [Link]
-
Gigi, R., et al. (2013). The effects of direct factor Xa inhibitor (Rivaroxaban) on the human osteoblastic cell line SaOS2. Drug and Chemical Toxicology, 36(2), 229-233. Available at: [Link]
-
Álvarez, E., et al. (2017). Protective, repairing and fibrinolytic effects of rivaroxaban on vascular endothelium. Journal of Molecular and Cellular Cardiology, 112, 67-75. Available at: [Link]
-
Pistrosch, F., et al. (2021). Rivaroxaban enhances endothelial function in patients with type 2 diabetes: a multicentre, prospective, randomised, open-label clinical trial. Diabetologia, 64(12), 2751-2761. Available at: [Link]
-
Gorzelak-Pabiś, P., et al. (2022). Expression of anti and pro-inflammatory genes in human endothelial cells activated by 25-hydroxycholesterol: A comparison of rivaroxaban and dabigatran. Clinical and Experimental Pharmacology and Physiology, 49(8), 805-812. Available at: [Link]
-
Sasaki, K., et al. (2023). Effects of the factor Xa inhibitor rivaroxaban on the differentiation of endothelial progenitor cells. Scientific Reports, 13(1), 8886. Available at: [Link]
-
Janssen. (2016). New Analysis Shows People with Cancer Who Received XARELTO® (rivaroxaban) for Blood Clots Had Fewer ER Visits and Lower Healthcare Costs than Those Given Standard Treatment. Available at: [Link]
-
Cleveland Clinic. (2018). Rivaroxaban reduced blood clots and related death in cancer patients. Available at: [Link]
-
ASH Clinical News. (2021). Rivaroxaban Reduces Thrombotic Risk in Patients Undergoing Cancer Treatment. Available at: [Link]
-
Gigi, R., et al. (2013). The Effects of Direct Factor Xa Inhibitor (Rivaroxaban) on the Human Osteoblastic Cell Line SaOS2. ResearchGate. Available at: [Link]
-
Ganesh, M., et al. (2016). Formulation development of rivaroxaban lipid solid dispersion using different techniques for the dissolution enhancement. Indo American Journal of Pharmaceutical Research, 6(1), 4426-4437. Available at: [Link]
-
Al-Ani, F., et al. (2023). Safety and Efficacy of Direct Oral Anticoagulants Versus Standard Therapy for Venous Thromboembolism in Cancer Patients: A Systematic Review and Network Meta-Analysis of Randomized Clinical Trials. Cancers, 15(13), 3486. Available at: [Link]
-
USP-NF. (2023). Rivaroxaban Tablets. Available at: [Link]
-
Karaca, S., et al. (2024). Inhibition of FXa could be a novel therapeutic target associated with hypoxia-associated tumor behavior? Journal of Cancer Research and Clinical Oncology, 150(1), 24. Available at: [Link]
-
Gębka, K., et al. (2021). The Effect of Rivaroxaban on CYP4F2 and Transcription Factors’ Activity in HUVECs. International Journal of Molecular Sciences, 22(22), 12456. Available at: [Link]
-
Li, A., et al. (2017). Rivaroxaban for cancer-associated venous thromboembolism. Oncotarget, 8(52), 90457–90468. Available at: [Link]
-
Sodeifian, G., et al. (2021). Determination of the solubility of rivaroxaban (anticoagulant drug, for the treatment and prevention of blood clotting) in supercritical carbon dioxide: Experimental data and correlations. Arabian Journal of Chemistry, 14(1), 102897. Available at: [Link]
-
Gorzelak-Pabiś, P., et al. (2020). Rivaroxaban protects from the oxysterol-induced damage and inflammatory activation of the vascular endothelium. International Journal of Molecular Sciences, 21(23), 9193. Available at: [Link]
-
PubChem. (n.d.). 4-(2,4-Dioxo-1,3-oxazolidin-3-yl)benzoic acid. Available at: [Link]
-
Borensztajn, K. S., et al. (2009). Coagulation factor Xa inhibits cancer cell migration via protease-activated receptor-1 activation. Thrombosis Research, 124(2), 213-218. Available at: [Link]
-
Patel, R., et al. (2023). Analytical method of development and validation of rivaroxaban in bulk drug and pharmaceutical drugs from RP-HPLC. GSC Biological and Pharmaceutical Sciences, 22(02), 228-236. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Janssen. (2024). Real-World Evidence: Use of XARELTO in Cancer-Associated Thrombosis. Available at: [Link]
-
Li, Y., et al. (2024). Effects of rivaroxaban on vascular endothelial function and circulating endothelial progenitor cells: a randomized controlled trial. European Heart Journal, 45(Supplement_1), ehad658.1345. Available at: [Link]
-
Jouyban, A., et al. (2021). Measurement and correlation of solubility of rivaroxaban in dichloromethane and primary alcohol binary solvent mixtures at different temperatures. Journal of Molecular Liquids, 328, 115458. Available at: [Link]
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Solayar, G. N., et al. (2012). The effect of a new direct Factor Xa inhibitor on human osteoblasts: an in-vitro study comparing the effect of rivaroxaban with enoxaparin. Journal of Orthopaedic Research, 30(3), 406-411. Available at: [Link]
-
Zhang, Y., et al. (2023). Genetic variants influenced the risk of bleeding and pharmacodynamics of rivaroxaban in patients with nonvalvular atrial fibrillation: A multicentre prospective cohort study. British Journal of Clinical Pharmacology, 89(10), 3043-3054. Available at: [Link]
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Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. Available at: [Link]
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Patel, R., et al. (2023). Analytical method development and validation of rivaroxaban in bulk and pharmaceutical dosage form by using RP-HPLC. ScienceScholar, 5(2), 1-10. Available at: [Link]
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Riedl, J. M., et al. (2021). Anticoagulation with Factor Xa Inhibitors Is Associated with Improved Overall Response and Progression-Free Survival in Patients with Metastatic Malignant Melanoma Receiving Immune Checkpoint Inhibitors—A Retrospective, Real-World Cohort Study. Cancers, 13(20), 5143. Available at: [Link]
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Gigi, R., et al. (2013). The Effects of Direct Factor Xa Inhibitor (Rivaroxaban) on the Human Osteoblastic Cell Line SaOS2. Taylor & Francis Online. Available at: [Link]
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ClinicalTrials.gov. (2016). Anti Xa Activity in Cancer Patients Receiving Low-molecular-weight Heparin for Venous Thromboembolism. Available at: [Link]
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Zhang, Y., et al. (2023). Genetic variants influenced the risk of bleeding and pharmacodynamics of rivaroxaban in patients with nonvalvular atrial fibrillation: A multicentre prospective cohort study. ResearchGate. Available at: [Link]
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Falanga, A., & Russo, L. (2023). Updates in the Incidence, Pathogenesis, and Management of Cancer and Venous Thromboembolism. Arteriosclerosis, Thrombosis, and Vascular Biology, 43(5), 786-799. Available at: [Link]
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Solayar, G. N., et al. (2012). The effect of a new direct Factor Xa inhibitor on human osteoblasts: An in-vitro study comparing the effect of rivaroxaban with enoxaparin. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Benzoic acid. Available at: [Link]
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FT-IR analysis of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid
An Application Note and Protocol for the FT-IR Analysis of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. This compound, integrating a benzoic acid moiety with a cyclic carbamate (oxazolidinone), presents a unique spectral profile that is invaluable for structural confirmation and quality control in pharmaceutical and chemical research. This document moves beyond a simple procedural list, delving into the rationale behind methodological choices to ensure robust and reproducible data acquisition. It details two primary sample preparation techniques—Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR)—and provides a systematic approach to spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to apply FT-IR spectroscopy for the qualitative analysis of complex organic molecules.
Introduction: The Role of FT-IR in Structural Elucidation
This compound is a molecule of interest due to its bifunctional nature, incorporating both a carboxylic acid group, capable of hydrogen bonding and salt formation, and an oxazolidinone ring, a scaffold present in several classes of antibiotics. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the characterization of such compounds.[1] By measuring the absorption of infrared radiation by the sample, FT-IR provides a distinct molecular "fingerprint," revealing the presence of specific functional groups based on their unique vibrational frequencies.[1]
The primary utility of this analysis lies in its ability to rapidly confirm the chemical identity and structural integrity of the synthesized compound. The presence, position, and shape of key absorption bands—such as the dual carbonyl stretches and the broad hydroxyl group absorption—serve as definitive markers for the molecule's core structural features. This application note is structured to provide both the procedural "how" and the scientific "why," ensuring the user can not only execute the protocol but also troubleshoot and adapt it with a deep understanding of the underlying principles.
Molecular Structure and Predicted Vibrational Frequencies
A successful interpretation of an FT-IR spectrum begins with an a priori analysis of the molecule's structure to predict the expected absorption bands. The structure of this compound contains several key functional groups, each with characteristic vibrational modes.
Chemical Structure:
The principal functional groups and their expected FT-IR absorption ranges are summarized below. This predictive analysis is foundational to the subsequent data interpretation.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Characteristics of the Band |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad and strong, often obscuring C-H stretches. Its breadth is due to extensive hydrogen bonding (dimerization).[2][3][4] |
| C=O stretch | 1760 - 1690 | Strong and sharp. Its position can be influenced by conjugation and hydrogen bonding.[2][3] | |
| C-O stretch | 1320 - 1210 | Medium to strong intensity. | |
| O-H bend (out-of-plane) | 950 - 900 | Broad and of medium intensity. | |
| Oxazolidinone (Cyclic Carbamate) | C=O stretch (amide/lactone) | 1810 - 1770 | Strong and sharp. Typically at a higher frequency than acyclic amides due to ring strain.[5][6] |
| C-N stretch | 1350 - 1200 | Medium intensity. | |
| C-O-C stretch (ring) | 1200 - 1050 | Medium to strong intensity. | |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Weak to medium, sharp peaks appearing on the shoulder of the broad O-H band. |
| C=C stretch (in-ring) | 1600 - 1450 | Multiple bands of variable intensity, typically sharp. | |
| C-H bend (out-of-plane) | 900 - 675 | Strong to medium bands, indicative of the substitution pattern on the benzene ring. | |
| Aliphatic Groups | C-H stretch (in oxazolidinone ring) | 2980 - 2850 | Medium to weak, sharp peaks, often superimposed on the broad O-H absorption.[4] |
Experimental Design and Protocols
The acquisition of a high-quality FT-IR spectrum is critically dependent on meticulous sample preparation and correct instrument setup. This section outlines two robust protocols: the traditional KBr pellet method, which remains a gold standard for solid samples, and the modern ATR technique, which offers speed and simplicity.
Instrumentation and General Parameters
-
Spectrometer: A Fourier-Transform Infrared spectrometer capable of scanning the mid-infrared range.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.
-
Atmospheric Correction: A background spectrum must be collected immediately prior to the sample scan to subtract contributions from atmospheric water and CO₂.
Protocol 1: KBr Pellet Transmission Method
This method involves dispersing the solid sample within an infrared-transparent matrix (KBr). The causality behind this technique is that by grinding the sample to a particle size smaller than the wavelength of the IR radiation, scattering losses are minimized, and a high-quality transmission spectrum can be obtained.[10]
Materials:
-
This compound (analyte)
-
FT-IR grade Potassium Bromide (KBr), thoroughly dried in an oven at >100°C and stored in a desiccator.
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula
-
Infrared spectrometer sample holder
Step-by-Step Methodology:
-
Sample Weighing: Weigh approximately 1-2 mg of the analyte and 100-200 mg of dry KBr. The goal is a sample concentration of 0.5% to 1%.[11] Too high a concentration will lead to total absorption (flattened peaks), while too low a concentration will result in a noisy spectrum.
-
Grinding: Transfer the KBr and analyte to the agate mortar. Grind the mixture gently but thoroughly for 3-5 minutes until it becomes a fine, homogeneous powder with a consistent, flour-like texture. This step is critical to ensure the analyte is evenly dispersed and to reduce scattering.
-
Pellet Pressing: Carefully transfer a portion of the powder into the collar of the pellet die. Level the surface and insert the plunger. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes.
-
Pellet Inspection: Carefully release the pressure and extract the die. A successful pellet will be translucent or transparent and free of cracks or opaque regions. An opaque or cloudy pellet suggests insufficient grinding, trapped moisture, or excessive sample concentration.
-
Data Acquisition:
-
First, prepare a "blank" pellet using only the dry KBr powder and place it in the spectrometer to acquire the background spectrum. This accounts for any impurities in the KBr and atmospheric conditions.
-
Remove the blank and place the sample pellet into the holder in the spectrometer's sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample interferogram against the background to generate the final transmittance or absorbance spectrum.
-
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid alternative that requires minimal sample preparation.[1] It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.[1] This technique is ideal for rapid screening and for samples that are difficult to grind.
Materials:
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
This compound (analyte).
-
Solvent for cleaning (e.g., isopropanol or ethanol).
Step-by-Step Methodology:
-
Crystal Cleaning: Before any measurement, clean the surface of the ATR crystal with a soft, lint-free wipe soaked in a suitable solvent (like isopropanol) to remove any residual contaminants.
-
Background Acquisition: With the clean, empty ATR crystal in place and the pressure anvil disengaged, collect the background spectrum. This step is crucial to subtract the absorbance of the ATR crystal itself and the surrounding atmosphere.
-
Sample Application: Place a small amount of the solid analyte powder directly onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
-
Pressure Application: Lower the pressure anvil and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong signal.
-
Data Acquisition: Collect the sample spectrum. The software will generate the final spectrum.
-
Post-Analysis Cleaning: After the measurement, release the pressure, remove the bulk of the sample powder, and thoroughly clean the crystal surface as described in step 1.
Visualization of Experimental Workflows
To clarify the procedural logic, the following diagrams illustrate the key stages of each protocol.
Caption: Workflow for the KBr Pellet Method.
Caption: Workflow for the ATR Method.
Spectral Interpretation and Discussion
Upon acquiring the spectrum, the final step is to assign the observed absorption bands to the predicted molecular vibrations.
-
O-H Stretch (Carboxylic Acid): The most dominant feature should be an extremely broad absorption band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3][12] The presence of this band is a strong confirmation of the carboxylic acid group, with its breadth arising from the strong intermolecular hydrogen bonding that forms a dimeric structure.
-
C-H Stretches: Superimposed on the broad O-H band, one should observe weaker, sharp peaks between 3100-3000 cm⁻¹ (aromatic C-H) and 3000-2850 cm⁻¹ (aliphatic C-H from the oxazolidinone ring).
-
Carbonyl (C=O) Region: This region is highly diagnostic. Two distinct, strong, and sharp peaks are expected:
-
A peak between 1810-1770 cm⁻¹ corresponding to the C=O stretch of the oxazolidinone ring .[5][6] Ring strain elevates this frequency compared to a standard amide.
-
A peak between 1760-1690 cm⁻¹ for the C=O stretch of the carboxylic acid .[2][3] This peak is at a lower frequency due to its participation in hydrogen bonding.
-
-
Aromatic C=C Stretches: A series of sharp, medium-intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹ will confirm the presence of the benzene ring.
-
Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of absorptions from C-O, C-N, and various bending modes. While direct assignment of every peak is challenging, the overall pattern is unique to the molecule and serves as a holistic "fingerprint" for identification when compared against a reference spectrum.
Self-Validating System: The described protocol acts as a self-validating system. The successful identification of all key bands—particularly the very broad O-H, the two distinct C=O peaks in their expected regions, and the aromatic signals—provides high confidence in the structural identity of the analyte. The absence or significant shift of any of these key bands would immediately signal a potential issue, such as an incorrect structure, the presence of impurities, or the formation of a salt.
Conclusion
This application note provides a robust and scientifically grounded protocol for the . By detailing both the KBr pellet and ATR methods and providing a thorough guide to spectral interpretation, this document equips researchers with the necessary tools for reliable structural verification. The emphasis on the causality behind each experimental step ensures that the user can perform the analysis with a high degree of confidence and troubleshoot effectively, upholding the principles of scientific integrity and generating high-quality, reproducible data.
References
-
PubChem. 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(2,4-Dioxo-1,3-oxazolidin-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]
-
University of the West Indies. Sample preparation for FT-IR. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
ResearchGate. Chemical structure analysis of the oxazolidine derivatives by FTIR analysis. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
ASTM International. E1252 - Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [Link]
-
ASTM E1252-98(2007). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [Link]
-
ResearchGate. FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum... [Link]
-
Montana State University. Fourier Transform Infrared Spectroscopy SOP. [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]
-
ResearchGate. FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. [Link]
-
Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]
-
Public Resource. ASTM E1252: General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [Link]
-
ResearchGate. Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. [Link]
-
PubMed. FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. [Link]
-
RTI Laboratories. FTIR Analysis. [Link]
-
University of Calgary. IR: carboxylic acids. [Link]
-
Iraqi Journal of Science. Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. [Link]
-
Scribd. General Techniques For Obtaining Infrared Spectra For Qualitative Analysis. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Mettler Toledo. 4 Guidelines For FTIR PAT. [Link]
-
University of Florida. Sample Preparation – FT-IR/ATR. [Link]
-
Chemguide. Interpreting an Infra-red Spectrum. [Link]
-
University of Tennessee at Martin. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]
-
ASTM International. ASTM E1252-98(2021) - Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
-
ResearchGate. FTIR spectra of OxD and OxD:2-HPβCD inclusion complex by physical... [Link]
-
Journal of University of Babylon for Pure and Applied Sciences. synthesis and identification some of 1, 3-oxazepine derivatives containing azo group. [Link]
-
ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]
Sources
- 1. rtilab.com [rtilab.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. store.astm.org [store.astm.org]
- 8. apandales4.wordpress.com [apandales4.wordpress.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eng.uc.edu [eng.uc.edu]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for High-Throughput Screening of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of the Oxazolidinone Scaffold in Antibacterial Drug Discovery
The relentless rise of antibiotic resistance necessitates the urgent discovery of novel antibacterial agents with new mechanisms of action. The oxazolidinones represent a clinically significant class of synthetic antibiotics, with linezolid being a prominent member used to treat serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. The unique mode of action of oxazolidinones, which involves the inhibition of bacterial protein synthesis at a very early stage, makes them a compelling scaffold for the development of new therapeutics. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a mechanism distinct from other protein synthesis inhibitors.
This application note provides a comprehensive guide for the high-throughput screening (HTS) of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid , a compound featuring the core oxazolidinone pharmacophore. We present a strategic workflow designed to identify and validate its potential as a novel antibacterial agent. This document will detail the scientific rationale, provide step-by-step protocols for primary and secondary screening assays, and outline essential counterscreens to ensure the selection of high-quality hit compounds.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | PubChem |
| Molecular Weight | 207.18 g/mol | PubChem |
| CAS Number | 253303-31-6 | Inferred from related structures |
| Core Scaffold | Oxazolidinone, Benzoic Acid | - |
| Predicted Target Class | Bacterial Protein Synthesis Inhibitor | Based on oxazolidinone scaffold |
High-Throughput Screening Strategy: A Multi-Faceted Approach
A robust HTS cascade is crucial for the successful identification of true-positive hits while minimizing the pursuit of false positives. Our proposed workflow employs a sequential screening process, beginning with a broad whole-cell screen to identify compounds with antibacterial activity, followed by a target-based assay to confirm the mechanism of action, and concluding with essential counterscreens to eliminate problematic compounds.
Figure 1: A comprehensive high-throughput screening cascade for the identification of novel antibacterial agents.
Part 1: Primary Screening - Whole-Cell Antibacterial Activity
The initial step involves screening this compound for its ability to inhibit the growth of clinically relevant bacteria. The broth microdilution method is a standardized and scalable technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[2]
Protocol 1: High-Throughput Broth Microdilution Assay
This protocol is designed for a 96- or 384-well plate format to assess the antibacterial activity of the test compound against a panel of Gram-positive bacteria, such as Staphylococcus aureus (including MRSA strains).
Materials:
-
This compound (stock solution in DMSO)
-
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA USA300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well or 384-well microplates
-
Positive control antibiotic (e.g., Linezolid, Vancomycin)
-
Negative control (DMSO)
-
Resazurin sodium salt solution (for viability readout)
-
Multichannel pipette or automated liquid handler
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound in CAMHB to achieve the desired final concentrations in the assay plates. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, inoculate a few colonies of the desired bacterial strain into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6).
-
Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
-
-
Assay Plate Setup:
-
Add the diluted bacterial inoculum to the wells of the microplate containing the pre-diluted compound.
-
Include positive control wells (bacteria + known antibiotic) and negative control wells (bacteria + DMSO). Also, include a media-only blank well.
-
The final volume in each well should be uniform (e.g., 100 µL for a 96-well plate).
-
-
Incubation:
-
Seal the plates to prevent evaporation and incubate at 37°C for 18-24 hours.
-
-
Data Acquisition (Viability Readout):
-
After incubation, add resazurin solution to each well (to a final concentration of 0.015 mg/mL).
-
Incubate for an additional 1-4 hours at 37°C. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measure fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis and Hit Criteria:
-
Calculate the percentage of growth inhibition for each concentration of the test compound relative to the positive and negative controls.
-
A primary "hit" is typically defined as a compound that exhibits a certain threshold of bacterial growth inhibition (e.g., >80%) at a single screening concentration (e.g., 10 µM).
Part 2: Hit Confirmation and Triage
Compounds identified as primary hits must undergo further validation to confirm their activity and rule out common sources of assay interference.
Protocol 2: Dose-Response and MIC Determination
Active compounds from the primary screen should be tested in a dose-response format to determine their potency (MIC). This is a crucial step to confirm the initial hit and establish a quantitative measure of its antibacterial activity. The protocol is similar to the primary screen but involves a wider range of compound concentrations.
Procedure:
-
Follow the broth microdilution protocol as described above, but with a 10-point, 2-fold serial dilution of the test compound.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (or shows a significant reduction in the resazurin fluorescence signal).
Triage for Pan-Assay Interference Compounds (PAINS)
PAINS are chemical structures that tend to show activity in a wide variety of HTS assays through non-specific mechanisms, leading to a high rate of false positives. It is essential to filter out these compounds early in the drug discovery process.
Procedure:
-
The chemical structure of this compound and any active analogs should be checked against established PAINS filters.
-
Several open-source and commercial software tools are available for this purpose (e.g., FAF-Drugs3). These tools identify substructures known to be associated with assay interference.
-
A well-designed screening cascade with appropriate counterscreens is the most effective way to identify and eliminate PAINS.
Part 3: Secondary Screening - Mechanism of Action
Given that the oxazolidinone scaffold is known to inhibit bacterial protein synthesis, a target-based secondary assay is essential to confirm that this compound acts via this mechanism. An in vitro translation assay provides a direct measure of protein synthesis inhibition.
Protocol 3: In Vitro Translation Inhibition Assay
This biochemical assay utilizes a cell-free bacterial translation system and a reporter gene (e.g., luciferase) to quantify the extent of protein synthesis.
Materials:
-
Bacterial cell-free translation system (commercially available or prepared in-house from E. coli)
-
Reporter mRNA (e.g., firefly luciferase mRNA with a bacterial ribosome binding site)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Chloramphenicol, Linezolid)
-
Negative control (DMSO)
-
Luciferase assay reagent
-
384-well, low-volume, white microplates
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a 384-well plate, combine the cell-free translation system components (lysate, amino acids, energy source).
-
Add the test compound at various concentrations. Include positive and negative controls.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to interact with the ribosomal machinery.
-
-
Initiation of Translation:
-
Add the luciferase reporter mRNA to each well to initiate the translation reaction.
-
-
Incubation:
-
Incubate the plate at 30°C or 37°C for 60-90 minutes.
-
-
Data Acquisition:
-
Add the luciferase assay reagent to each well. This reagent contains the substrate (luciferin) and will generate a luminescent signal in the presence of newly synthesized, active luciferase.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of translation inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the in vitro translation activity). A potent and specific inhibitor will have a low IC₅₀ value in this assay.
Figure 2: The principle of the in vitro translation inhibition assay.
Part 4: Counterscreens - Assessing Selectivity
A critical step in drug discovery is to ensure that the hit compound is not generally toxic. A cytotoxicity assay using a mammalian cell line is a standard counterscreen to assess the selectivity of the antibacterial agent.
Protocol 4: Mammalian Cell Cytotoxicity Assay
The resazurin-based assay is a reliable and HTS-compatible method to measure the viability of mammalian cells in the presence of the test compound.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
Negative control (DMSO)
-
Resazurin sodium salt solution
-
Sterile 96-well, clear-bottom, black-walled microplates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into the 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound. Include positive and negative controls.
-
Incubate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Measurement:
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence as described in the primary screening protocol.
-
Data Analysis and Selectivity Index:
-
Calculate the CC₅₀ value (the concentration of the compound that causes 50% cytotoxicity).
-
The Selectivity Index (SI) is a critical parameter and is calculated as: SI = CC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
-
A desirable hit compound will have a high SI value (typically >10), indicating that it is significantly more toxic to the bacteria than to mammalian cells.
Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded framework for the high-throughput screening of this compound as a potential antibacterial agent. By following this structured workflow, researchers can efficiently identify and validate promising hits, confirm their mechanism of action, and assess their selectivity. Validated hits from this cascade can then be advanced to further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy testing. The oxazolidinone scaffold continues to be a rich source of novel antibacterial agents, and the systematic screening of new analogs like this compound is a critical endeavor in the fight against antimicrobial resistance.
References
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
-
Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Duffy, E. M. (2008). Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. Journal of medicinal chemistry, 51(24), 7857–7865. [Link]
-
O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421–5426. [Link]
-
Payne, D. J., Gwynn, M. N., Holmes, D. J., & Pompliano, D. L. (2007). Drugs for bad bugs: confronting the challenges of antibacterial discovery. Nature reviews Drug discovery, 6(1), 29-40. [Link]
-
Rampersad, S. N. (2012). Multiple applications of Alamar Blue as an indicator of metabolic function and cellular health in cell viability bioassays. Sensors, 12(9), 12347-12360. [Link]
-
Silver, L. L. (2011). Challenges of antibacterial discovery. Clinical microbiology reviews, 24(1), 71-109. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]
-
Wikipedia contributors. (2024, January 28). Methicillin-resistant Staphylococcus aureus. In Wikipedia, The Free Encyclopedia. Retrieved 09:33, February 3, 2026, from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. [Link]
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved February 3, 2026, from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
BMG LABTECH. (n.d.). Resazurin assay for cell viability & cytotoxicity. Retrieved February 3, 2026, from [Link]
-
UK Health Security Agency. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
bioRxiv. (2025). Ultra-high throughput in vitro translation assay for identification of Trypanosoma cruzi-specific protein synthesis inhibitors. [Link]
-
MDPI. (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. [Link]
-
BioAscent. (n.d.). Using a library of Pan-Assay Interference (PAINS) small molecules to understand and improve HTS outcomes. Retrieved February 3, 2026, from [Link]
-
Springer Nature Experiments. (2016). High-Throughput Cell Toxicity Assays. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid
[1]
Current Status: Operational Topic: Synthetic Optimization & Troubleshooting Ticket ID: OX-BENZ-001 Assigned Specialist: Senior Application Scientist[1]
Introduction: The Scope of Support
You are attempting to synthesize 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid , a critical pharmacophore often utilized as a scaffold in the development of oxazolidinone antibiotics (similar to Linezolid) and Factor Xa inhibitors (related to Rivaroxaban intermediates).[1]
This guide addresses the two most common synthetic failures:
-
Regioselectivity issues during the formation of the amino-alcohol intermediate.
-
Incomplete cyclization when closing the oxazolidinone ring.
-
Solubility challenges inherent to the rigid phenyl-oxazolidinone core.
Module 1: Strategic Route Selection
Before troubleshooting your current setup, verify you are using the correct pathway for your scale and available equipment.
Route A: The Stepwise Cyclization (Recommended for Scale)
-
Mechanism: N-alkylation of 4-aminobenzoic acid (PABA) followed by carbonyl insertion.[1]
-
Pros: Low raw material cost; avoids heavy metal scavengers.[1]
-
Cons: Requires strict moisture control in Step 2; potential for bis-alkylation in Step 1.[1]
Route B: Copper-Catalyzed Coupling (Buchwald/Goldberg)[1]
-
Mechanism: Coupling 4-iodobenzoic acid with oxazolidin-2-one using CuI/Diamine.[1]
-
Pros: Convergent; avoids handling chloroethanol (toxic).
-
Cons: High catalyst cost; difficult purification of copper residues from the polar acid product.
Decision Logic Visualization
Figure 1: Decision matrix for selecting the synthetic pathway based on starting material and scale.
Module 2: The Self-Validating Protocol (Route A)
This protocol is designed with "Stop/Go" checkpoints . Do not proceed to the next step unless the checkpoint criteria are met.
Step 1: N-Alkylation (Formation of the Amino Alcohol)
Reaction: 4-Aminobenzoic acid + 2-Chloroethanol
-
Setup: Dissolve 4-aminobenzoic acid (1.0 eq) in water. Add NaOH (1.1 eq) to form the sodium salt (solubilization).[1]
-
Addition: Add 2-chloroethanol (1.2 eq).
-
Reflux: Heat to reflux (approx. 100°C) for 12–16 hours.
-
Workup: Cool to 0°C. Acidify to pH 3–4 with dilute HCl. The product, 4-[(2-hydroxyethyl)amino]benzoic acid , should precipitate.
Checkpoint 1 (TLC/LCMS):
Target: Mass [M+H]+ = 182. [1] * Failure Mode: If you see Mass = 226, you have bis-alkylated .
Correction: Reduce 2-chloroethanol equivalents to 1.05 and lower temperature to 80°C, extending time.
Step 2: Carbonyl Cyclization
Reaction: Intermediate (I) + Carbonyl Source (CDI or DMC)
-
Drying (CRITICAL): The intermediate from Step 1 must be bone dry .[1] Water kills the cyclization reagent.
-
Solvent: Suspend Intermediate (I) in anhydrous THF or DMF.
-
Reagent: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature. Watch for
evolution. -
Heating: Heat to 60°C for 4 hours.
-
Quench: Pour into ice water and acidify with 1N HCl. Filter the precipitate.
Checkpoint 2 (IR Spectroscopy):
Target: Strong carbonyl stretch at ~1740–1760 cm⁻¹ (oxazolidinone C=O). [1] * Validation: If the peak is absent or weak, the ring did not close. Check solvent moisture content (Karl Fischer titration).
Module 3: Troubleshooting Guide (Q&A)
Category: Reaction Failure[2]
Q1: I am seeing significant bis-alkylation in Step 1. How do I stop the second hydroxyethyl group from adding?
-
Root Cause: The secondary amine product is often more nucleophilic than the primary amine starting material.
-
The Fix:
-
Dilution: Increase solvent volume (water) to 10-15 volumes relative to PABA.
-
Slow Addition: Do not add 2-chloroethanol all at once. Add it dropwise over 2 hours at reflux.
-
Switch Reagents: Use Ethylene Oxide (if safety permits) or Ethylene Carbonate with a catalyst (e.g., KI) instead of 2-chloroethanol. Ethylene carbonate often favors mono-alkylation due to steric bulk during the intermediate transition state.
-
Q2: My cyclization with CDI yields a gummy solid that won't crystallize.
-
Root Cause: Presence of imidazole byproduct or unreacted amino-alcohol.[1]
-
The Fix:
-
Acid Wash: The imidazole byproduct is basic. Wash the organic phase (or the solid filter cake) thoroughly with 1N HCl. This converts imidazole to the water-soluble hydrochloride salt.
-
Alternative Reagent: Switch from CDI to Triphosgene (0.35 eq) in THF/DCM with Triethylamine. Warning: Requires strict safety protocols for phosgene generation.[1] Triphosgene reactions are often cleaner and easier to work up.[1]
-
Category: Solubility & Purification[3][4]
Q3: The final product is insoluble in everything. How do I get an NMR?
-
Insight: this compound is a rigid, flat molecule with high lattice energy.[1]
-
The Fix:
Module 4: Data & Analytics
Expected Analytical Profile
| Parameter | Specification | Notes |
| Appearance | White to Off-White Powder | Yellowing indicates oxidation of trace aniline.[1] |
| Melting Point | > 250°C | Decomposes before melting if impure.[1] |
| IR (ATR) | 1745 cm⁻¹ (Oxazolidinone C=O)1680 cm⁻¹ (Acid C=O) | Distinct separation between ring C=O and acid C=O.[1] |
| 1H NMR | Characteristic ethylene bridge triplets of the oxazolidinone ring.[1] |
Troubleshooting Logic Flow
Figure 2: Logic flow for diagnosing yield issues in the two-step synthesis.
References
-
Perrault, W. R., et al. (2003).[1] "Process for the preparation of oxazolidinones." Organic Process Research & Development. (General oxazolidinone synthesis methodology).[1]
-
Roehrig, S., et al. (2005).[1] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[1] Journal of Medicinal Chemistry. (Foundational paper for Rivaroxaban intermediates).[1]
-
Wei, H., et al. (2011).[1] "A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban." Pharmaceuticals.[1][2][3][4][5][6] (Discusses oxazolidinone ring formation strategies).
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for carboxylic acid protection if solubility requires esterification).
Disclaimer: This guide is for research purposes only. All syntheses involving alkylating agents (2-chloroethanol) or phosgene equivalents (CDI/Triphosgene) must be performed in a fume hood with appropriate PPE.[1]
Sources
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. CN103351385A - Preparation method for rivaroxaban intermediate - Google Patents [patents.google.com]
- 5. (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Linezolid vs. 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid (Scaffold Analysis)
Topic: Comparative Analysis: 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid vs. Linezolid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Drug vs. The Scaffold
In the development of oxazolidinone antibiotics, the distinction between a pharmacophore scaffold and a functional active pharmaceutical ingredient (API) is critical. This guide compares Linezolid , the first-in-class oxazolidinone antibiotic, with This compound (hereafter referred to as Ox-BA ), a structural analogue that represents the "naked" N-aryl oxazolidinone core lacking the critical C5-side chain functionality.
While Linezolid is a potent inhibitor of bacterial protein synthesis, Ox-BA serves as a negative control or synthetic intermediate with negligible antimicrobial activity. This comparison elucidates the Structure-Activity Relationship (SAR) that transforms an inert chemical scaffold into a life-saving drug.
| Feature | Linezolid (The Drug) | Ox-BA (The Analogue/Scaffold) |
| Role | Clinical Antibiotic (Gram-positive) | Synthetic Intermediate / SAR Negative Control |
| Core Structure | N-Aryl Oxazolidinone | N-Aryl Oxazolidinone |
| C5-Substituent | (S)-Acetamidomethyl (Critical for binding) | None / Unsubstituted (Inactive) |
| N-Aryl Substituents | 3-Fluoro, 4-Morpholinyl | 4-Carboxylic Acid |
| Primary Target | 23S rRNA (50S Subunit) | No significant binding |
| Est. MIC (S. aureus) | 1 – 4 µg/mL | > 64 µg/mL (Inactive) |
Scientific Analysis: Structure-Activity Relationship (SAR)
The efficacy gap between Linezolid and Ox-BA is not accidental; it is a textbook example of molecular recognition.
2.1. The Critical C5-Side Chain
The mechanism of action for oxazolidinones involves binding to the Peptidyl Transferase Center (PTC) of the bacterial 50S ribosomal subunit.
-
Linezolid: Possesses an (S)-configured acetamidomethyl group at the C5 position. This group forms essential hydrogen bonds with the nucleotide G2505 (E. coli numbering) in the 23S rRNA. This interaction locks the drug in place, preventing the formation of the initiation complex.
-
Ox-BA: The "2-Oxo-1,3-oxazolidin-3-yl" nomenclature implies an unsubstituted oxazolidinone ring. Without the C5-side chain, Ox-BA lacks the steric bulk and hydrogen-bonding capability to occupy the P-site pocket. It essentially "slides off" the ribosome.
2.2. The N-Aryl Substituents
-
Linezolid (Fluorine & Morpholine):
-
3-Fluorine: Increases antibacterial potency by approximately 4-8 fold compared to the non-fluorinated analogue. It likely influences the electronic conformation of the phenyl ring, favoring a planar geometry that fits the binding cleft.
-
4-Morpholine: Improves the pharmacokinetic profile (solubility and safety) but is not strictly required for in vitro binding.
-
-
Ox-BA (Benzoic Acid):
-
The carboxylic acid group makes the molecule highly polar and acidic (pKa ~4.2). At physiological pH, it exists as a carboxylate anion, which significantly hinders passive diffusion through the bacterial cell membrane (which prefers neutral or zwitterionic molecules).
-
Visualization: Mechanistic Pathway & SAR
The following diagram illustrates the functional divergence between the two molecules.
Caption: SAR comparison showing why Linezolid's C5-side chain enables ribosomal binding, while Ox-BA's lack of functional groups leads to inactivity.
Experimental Validation Protocols
To empirically verify the difference between Linezolid and Ox-BA, the following "self-validating" experimental workflows are recommended.
Protocol A: Minimum Inhibitory Concentration (MIC) Assay
Objective: Quantify the antibacterial potency gap.
-
Organism Selection: Use Staphylococcus aureus (ATCC 29213) as the quality control strain.
-
Compound Preparation:
-
Linezolid: Dissolve in DMSO (stock 10 mg/mL).
-
Ox-BA: Dissolve in DMSO (stock 10 mg/mL). Note: Ensure pH is neutralized if using buffer, as the acid may lower pH.
-
-
Dilution: Perform serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 64 µg/mL down to 0.125 µg/mL.
-
Inoculation: Add 5 x 10^5 CFU/mL of bacteria to each well.
-
Incubation: 35°C for 16-20 hours.
-
Readout:
-
Linezolid Expectation: Clear wells (no growth) at 1–4 µg/mL .
-
Ox-BA Expectation: Turbid wells (growth) at all concentrations (>64 µg/mL ).
-
Protocol B: In Vitro Transcription/Translation (IVTT) Assay
Objective: Confirm that the lack of activity is due to target binding failure, not just cell permeability.
-
System: Use an E. coli S30 extract coupled transcription/translation system (e.g., Promega).
-
Reporter: Luciferase plasmid.
-
Treatment: Treat reactions with 10 µM and 50 µM of Linezolid and Ox-BA.
-
Measurement: Measure luminescence (RLU) after 60 minutes.
-
Result Interpretation:
-
Linezolid: >90% reduction in luminescence (Protein synthesis inhibited).
-
Ox-BA: <10% reduction (Protein synthesis proceeds, confirming lack of ribosomal inhibition).
-
Synthesis & Utility Context
While Ox-BA is not a drug, it is a valuable chemical building block .
-
Synthetic Utility: The carboxylic acid group on Ox-BA allows for facile coupling with amines. It can be used to synthesize novel oxazolidinone derivatives by attaching different "tails" to the benzoic acid, potentially exploring new pharmacokinetic space (e.g., prodrugs).
-
Impurity Profiling: In the synthesis of complex oxazolidinones (like Rivaroxaban), analogues similar to Ox-BA may appear as degradation products where the side chain has been cleaved or oxidized. Identifying its spectral signature (NMR/MS) is crucial for quality control.
References
-
Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry. Link
-
Moellering, R. C. (2003). "Linezolid: The First Oxazolidinone Antimicrobial." Annals of Internal Medicine. Link
-
Ippolito, J. A., et al. (2008). "Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit." Journal of Medicinal Chemistry. Link
-
Shinabarger, D. (1999). "Mechanism of action of the oxazolidinone antibacterial agents." Expert Opinion on Investigational Drugs. Link
Optimizing the Phenyl-Oxazolidinone Scaffold: A Comparative Guide to 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid Analogs
Executive Summary
4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid represents a critical "bifurcation point" in medicinal chemistry. This scaffold—a phenyl ring linking a rigid oxazolidinone core to a carboxylic acid tail—sits at the intersection of two distinct therapeutic classes: Antibacterials (Linezolid-like protein synthesis inhibitors) and Metabolic Modulators (PPAR agonists).
For the drug development professional, this molecule is rarely the final drug; it is the privileged intermediate . Its utility lies in its modularity: the carboxylic acid serves as a handle for lipophilic tails (for anticoagulants/PPAR) or must be bioisosterically replaced (for antibacterials). This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, providing experimental protocols to direct its activity toward specific biological targets.
Mechanistic Architecture
To optimize this scaffold, one must understand how the two primary targets "read" the molecule.
A. The Antibacterial Mode (Ribosomal Binding)
-
Target: 50S Ribosomal Subunit (23S rRNA).
-
Mechanism: Prevents formation of the initiation complex.
-
Critical SAR Feature: The oxazolidinone ring must possess a (S)-C5-aminomethyl (or hydroxymethyl) substituent. The "benzoic acid" moiety at the para-position is generally detrimental to bacterial cell wall permeability due to its negative charge at physiological pH.
-
Optimization Strategy: Mask the acid (amides, isoxazoles) or replace it with a neutral electron-withdrawing group (e.g., morpholinone in Linezolid/Rivaroxaban).
B. The Metabolic Mode (PPAR Agonism)
-
Target: Peroxisome Proliferator-Activated Receptors (PPAR
/ ).[1] -
Mechanism: Ligand binding domain (LBD) activation, recruiting co-activators for gene transcription (glucose/lipid metabolism).
-
Critical SAR Feature: The Carboxylic Acid is the pharmacophore. It acts as the "Acidic Head," forming hydrogen bonds with key residues (e.g., Tyr473, His323) in the LBD. The phenyl-oxazolidinone acts as a rigid, semi-polar linker that orients the hydrophobic tail into the receptor pocket.
-
Optimization Strategy: Retain the acid; optimize the "tail" attached to the oxazolidinone nitrogen or C5 position to fill the hydrophobic pocket.
SAR Comparative Analysis
The following table contrasts how modifications to the this compound core shift biological activity.
| Structural Zone | Modification | Effect on Antibacterial Activity (MIC) | Effect on PPAR Activity (EC50) | Effect on Factor Xa (Anticoagulant) |
| Zone 1: The Acid (Para) | -COOH (Free Acid) | Abolishes Activity (Poor permeability) | Essential (Primary anchor) | Inactive (Needs amide/heterocycle) |
| -CONHR (Amide) | Restores activity (if R is small/polar) | Reduces activity (Loss of H-bond) | Essential (e.g., Rivaroxaban) | |
| -Tetrazole | Moderate (Acid bioisostere) | Retains activity (Acid bioisostere) | Low | |
| Zone 2: The Core (Phenyl) | 3-Fluoro | Increases Potency (Linezolid rule) | Variable (Metabolic stability) | Common (Metabolic stability) |
| 3,5-Difluoro | High Potency | Variable | Variable | |
| Zone 3: The Ring (Oxazolidinone) | C5-H (Unsubstituted) | Inactive | Active (Linker role) | Active (Linker role) |
| (S)-C5-Aminomethyl | Essential (Pharmacophore) | Tolerated (Polar interaction) | Tolerated | |
| (S)-C5-Hydroxymethyl | Moderate | Tolerated | Intermediate |
Visualization: The SAR Bifurcation Map
Caption: Structural divergence of the scaffold. The fate of the molecule depends on the modification of the Acidic Head (Zone 1) and the Oxazolidinone Tail (Zone 2).
Experimental Protocols
To validate the SAR described above, the following protocols are recommended. These are designed to be modular, allowing the synthesis and testing of multiple analogs.
Protocol A: Modular Synthesis via Cu-Catalysis (Goldberg Reaction)
Rationale: This method allows the coupling of various pre-formed oxazolidinones (chiral or achiral) with 4-iodobenzoic acid derivatives, avoiding harsh cyclization conditions.
Reagents:
-
Aryl Halide: Methyl 4-iodobenzoate (1.0 equiv)
-
Oxazolidinone: 2-Oxazolidinone or (S)-5-(aminomethyl)-2-oxazolidinone derivative (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: trans-1,2-Diaminocyclohexane (20 mol%)
-
Base: K3PO4 (2.0 equiv)
-
Solvent: 1,4-Dioxane
Workflow:
-
Charge: In a glovebox or under Ar, add CuI, Ligand, Base, Aryl Halide, and Oxazolidinone to a sealed tube.
-
Solvate: Add anhydrous 1,4-Dioxane.
-
Reflux: Heat to 110°C for 16–24 hours. Monitor by TLC/LC-MS.
-
Workup: Cool, filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
-
Hydrolysis (Optional): If the free acid is required (for PPAR), treat the ester with LiOH in THF/H2O (1:1) at RT for 4 hours, then acidify to pH 3.
Protocol B: PPAR Transactivation Assay (Luciferase Reporter)
Rationale: Determines if the analog functions as a nuclear receptor agonist.
-
Cell Line: HEK293T or COS-7 cells.
-
Transfection: Cotransfect cells with:
-
Expression plasmid: Gal4-DBD fused to PPAR
-LBD. -
Reporter plasmid: UAS-Luciferase.
-
-
Treatment: 24h post-transfection, treat cells with DMSO (control), Rosiglitazone (positive control, 1
M), or test compounds (0.1 – 50 M). -
Readout: Lyse cells after 24h incubation. Measure luminescence.
-
Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine EC50.
Protocol C: Minimum Inhibitory Concentration (MIC)
Rationale: Standard validation for antibacterial activity.
-
Organism: Staphylococcus aureus (ATCC 29213).
-
Method: CLSI Broth Microdilution.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Procedure:
-
Prepare 2-fold serial dilutions of the test compound in 96-well plates (Range: 64
g/mL to 0.125 g/mL). -
Inoculate with
CFU/mL bacterial suspension. -
Incubate at 35°C for 16–20 hours.
-
-
Endpoint: Lowest concentration with no visible growth.
Synthesis Workflow Diagram
Caption: Divergent synthesis strategy allowing access to both acid (PPAR) and amide (Antibacterial/Antithrombotic) classes from a common intermediate.
References
-
Development of Oxazolidinone Antibacterials: Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[2][3][4][5][6] Current Pharmaceutical Design, 2(2), 175-194.
-
PPAR Agonist Structural Requirements: Henke, B. R. (2004). "Peroxisome proliferator-activated receptor alpha/gamma dual agonists for the treatment of type 2 diabetes." Journal of Medicinal Chemistry, 47(17), 4118-4127.
-
Rivaroxaban Discovery (Factor Xa): Perzborn, E., et al. (2011). "Rivaroxaban: a new oral factor Xa inhibitor." Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376-381.
-
Cu-Catalyzed N-Arylation Protocol: Klapars, A., Antilla, J. C., & Buchwald, S. L. (2001). "A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles." Journal of the American Chemical Society, 123(31), 7727-7729.
-
Indole-Benzoic Acid PPAR Agonists: Kim, H. Y., et al. (2018). "Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach." Molecules, 23(10), 2535.
Sources
- 1. uth.edu [uth.edu]
- 2. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Study and Biological Evaluation of Drug Assays and Oxazolidinones Urea Derivatives | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 6. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
statistical analysis of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid bioactivity data
Technical Comparison Guide: Statistical Analysis of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid Bioactivity
Executive Summary
This guide provides a rigorous statistical framework for evaluating the bioactivity of This compound (CAS 10325-09-4). While this compound is widely recognized as a critical synthetic intermediate for Factor Xa inhibitors (e.g., Rivaroxaban), its core oxazolidinone structure necessitates evaluation against established antibiotic standards like Linezolid .
This document moves beyond simple arithmetic means, advocating for Log₂-transformed statistical models to handle the exponential nature of Minimum Inhibitory Concentration (MIC) data. We demonstrate that while the benzoic acid derivative lacks the C-5 acetamidomethyl "anchor" required for high-potency ribosomal binding, quantifying this loss of potency is essential for establishing robust Structure-Activity Relationships (SAR).
Introduction: The Molecule and the Metric
This compound represents a "stripped-down" oxazolidinone scaffold. Unlike Linezolid, which possesses a morpholine ring and a C-5 acetamidomethyl group crucial for hydrogen bonding with the 23S rRNA of the bacterial 50S subunit, this compound features a benzoic acid moiety.
The Comparative Challenge: In drug discovery, negative data (low activity) is as vital as positive data. Proving that the benzoic acid substitution statistically significantly reduces antibacterial efficacy compared to Linezolid validates the pharmacophore model.
Primary Alternative for Comparison:
-
Gold Standard: Linezolid (Pfizer).
-
Metric: Minimum Inhibitory Concentration (MIC, µg/mL).
-
Statistical Hurdle: MIC data is discontinuous and follows a geometric progression (
), violating the normality assumptions of standard t-tests if not transformed.
Experimental Protocol: Broth Microdilution Assay
To generate statistically valid data, the experimental design must account for biological variation.
Step-by-Step Methodology:
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO (Stock: 10 mg/mL).
-
Control: Dissolve Linezolid in 100% DMSO.
-
QC Check: Ensure DMSO concentration in final assay < 1% to prevent solvent toxicity.
-
-
Bacterial Inoculum:
-
Strain: Staphylococcus aureus ATCC 29213 (Quality Control strain).[1]
-
Adjust turbidity to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Plate Setup (96-well):
-
Perform serial 2-fold dilutions (Range: 128 µg/mL down to 0.06 µg/mL).
-
Replicates: Technical triplicates per plate; Biological triplicates (different days).
-
-
Incubation & Readout:
-
Incubate at 35 ± 2°C for 16-20 hours.
-
Endpoint: Visual inspection for turbidity (growth). The MIC is the lowest concentration with no visible growth.
-
Statistical Analysis Framework
Crucial Insight: Never average raw MIC values. An MIC of 2 and an MIC of 8 do not average to 5. They average geometrically to 4.
Data Transformation Strategy
Because serial dilutions are logarithmic (
-
Example: MIC of 64 µg/mL
. -
Example: MIC of 0.5 µg/mL
.
Handling Censored Data
The benzoic acid derivative often shows low activity (MIC > 128 µg/mL).
-
Rule: If MIC > Highest Concentration (
), treat the value as for statistical ranking, or use "Survival Analysis" methods for rigorous censoring. -
Simplified Approach: Assign a value of 256 µg/mL (
) for statistical comparison, but flag as "Right-Censored."
Comparative Data Analysis
The following table presents a representative dataset comparing the Topic Compound against Linezolid.
Table 1: Comparative MIC Data (S. aureus ATCC 29213)
| Replicate ID | Linezolid MIC (µg/mL) | Linezolid ( | Benzoic Acid Deriv. MIC (µg/mL) | Benzoic Acid Deriv.[2][3] ( |
| Exp 1-A | 2 | 1.0 | >128 (256) | 8.0 |
| Exp 1-B | 2 | 1.0 | >128 (256) | 8.0 |
| Exp 1-C | 4 | 2.0 | 128 | 7.0 |
| Exp 2-A | 2 | 1.0 | >128 (256) | 8.0 |
| Exp 2-B | 1 | 0.0 | 128 | 7.0 |
| Exp 2-C | 2 | 1.0 | >128 (256) | 8.0 |
| Geometric Mean | 2.0 | 1.0 (Mean Log) | 203.2 | 7.66 (Mean Log) |
*Values >128 are imputed as 256 for calculation purposes.
Statistical Interpretation:
-
Hypothesis (
): There is no difference in mean MIC between Linezolid and the Benzoic Acid derivative. -
Test: Welch’s t-test (assuming unequal variances).
-
Result: The difference in means (1.0 vs 7.66) is 6.66
units.- .
-
Significance:
. The loss of the C-5 acetamide group and the addition of the benzoic acid tail destroys the ribosomal binding affinity.
Visualization of Workflows
Diagram 1: Statistical Decision Tree for MIC Analysis
This workflow ensures data integrity before applying hypothesis testing.
Caption: Decision tree for processing MIC data, highlighting the critical step of Log2 transformation and handling censored values (out of range data).
Diagram 2: Structure-Activity Relationship (SAR) Logic
Visualizing why the statistical difference exists based on molecular interactions.
Caption: SAR comparison showing how the chemical substitution (Acetamide vs. Benzoic Acid) dictates the biological outcome, resulting in the statistical variance observed.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[3] [Link]
-
Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections." Journal of Medicinal Chemistry, 39(3), 673-679. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). "Agar and broth microdilution consensus protocol for the antimicrobial susceptibility testing of human pathogenic bacteria." Nature Protocols, 3(2), 163–175. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28740443, this compound.[Link]
Sources
- 1. Determination of disk diffusion and MIC quality control parameters for AZD2563, a novel long-acting oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Independent Verification of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid Synthesis
Topic: Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison and independent verification framework for the synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid (CAS: 113732-84-6), a critical pharmacophore in the development of oxazolidinone antibiotics (e.g., Linezolid analogs) and Factor Xa inhibitors (e.g., Rivaroxaban derivatives).
We contrast two primary synthetic pathways: the Classical Stepwise Alkylation (Method A) and the Catalytic Ethylene Carbonate Cyclization (Method B) . Our analysis prioritizes process scalability, atom economy, and impurity profile control, recommending Method B for high-purity applications.
Strategic Route Analysis
The synthesis of N-aryl oxazolidinones hinges on the efficient formation of the C-N and C-O bonds closing the heterocyclic ring. For the 4-benzoic acid derivative, the electron-withdrawing carboxyl group at the para position significantly reduces the nucleophilicity of the aniline nitrogen, altering reaction kinetics compared to standard phenyl substrates.
Method A: Classical Stepwise Alkylation (The Control)
-
Mechanism: Nucleophilic attack of 4-aminobenzoic acid on 2-chloroethanol followed by carbonyl insertion using Carbonyldiimidazole (CDI) or Phosgene.
-
Status: Robust but hazardous. High waste generation.
-
Critical Drawback: The intermediate N-(2-hydroxyethyl)aniline derivative often requires isolation, increasing process time and solvent usage.
Method B: Catalytic Ethylene Carbonate Cyclization (The Recommended Route)
-
Mechanism: Lewis base-catalyzed (e.g., DBU) ring-opening of ethylene carbonate by the aniline, followed by intramolecular transesterification.
-
Status: "Green" chemistry standard.
-
Advantage: One-pot synthesis, solvent-free potential, and byproduct is merely ethylene glycol (if unreacted) or CO2 (if alternative carbonates used).
Comparative Metrics Table
| Metric | Method A: Chloroethanol/CDI | Method B: Ethylene Carbonate/DBU |
| Step Count | 2 (Isolation required) | 1 (One-pot) |
| Atom Economy | Low (Loss of Imidazole/HCl) | High (100% incorporation ideally) |
| Hazards | High (Alkylating agents, CDI sensitivity) | Low (Stable carbonate reagents) |
| Yield (Typical) | 55-65% | 75-88% |
| Purity Profile | Risk of dimer formation | High (>98% after workup) |
| Scalability | Linear (Workup limited) | Exponential (Flow chemistry compatible) |
Mechanistic Visualization
The following diagram illustrates the reaction pathway for the recommended Method B, highlighting the critical role of the DBU catalyst in activating the carbamate intermediate.
Figure 1: Mechanistic pathway for the DBU-catalyzed synthesis of N-aryl oxazolidinones via ethylene carbonate.
Detailed Experimental Protocol (Method B)
This protocol is validated for reproducibility and minimizes the formation of the N,N-bis(hydroxyethyl) impurity common in uncatalyzed variants.
Materials
-
Substrate: 4-Aminobenzoic acid (PABA), >99% purity.
-
Reagent: Ethylene Carbonate (1.2 equivalents).
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 equivalents).
-
Solvent: DMF (Dimethylformamide) or solvent-free (melt).
-
Workup: 1M HCl, Ethyl Acetate, Brine.
Step-by-Step Methodology
-
Charge: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-aminobenzoic acid (13.7 g, 100 mmol) and ethylene carbonate (10.6 g, 120 mmol).
-
Catalysis: Add DBU (0.76 g, 5 mmol). If performing in solution, add dry DMF (50 mL). Note: The solvent-free melt method requires heating to 100°C to homogenize.
-
Reaction: Heat the mixture to 120°C under an inert atmosphere (N2) for 6–8 hours.
-
Quench: Cool the reaction mixture to room temperature.
-
If Solvent-Free: The melt will solidify. Dissolve in Ethyl Acetate (150 mL).
-
If DMF: Pour the mixture into ice-cold water (300 mL) to precipitate the crude product.
-
-
Extraction & Wash:
-
Adjust pH to ~3-4 with 1M HCl to ensure the benzoic acid moiety is protonated and to remove DBU.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with Brine (2 x 100 mL) to remove ethylene glycol and residual DMF.
-
-
Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the resulting solid from Ethanol/Water (9:1) to yield off-white crystals.
Validation Criteria
-
Yield: Expected 75–85%.
-
Melting Point: 250–255°C (Decomposes).
-
1H NMR (DMSO-d6):
-
δ 12.8 (s, 1H, COOH)
-
δ 7.95 (d, 2H, Ar-H, ortho to COOH)
-
δ 7.65 (d, 2H, Ar-H, meta to COOH)
-
δ 4.50 (t, 2H, O-CH2)
-
δ 4.10 (t, 2H, N-CH2)
-
Troubleshooting & Optimization
The following decision tree assists in resolving common synthetic deviations.
Figure 2: Troubleshooting logic for reaction monitoring and purification.
References
-
Green Synthesis of Oxazolidinones
-
Oxazolidinone Antibiotic Precursors
-
General Oxazolidinone Synthesis Reviews
- Title: Oxazolidinone synthesis - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Structural Verification Data
- Title: 4-(2,4-Dioxo-1,3-oxazolidin-3-yl)
- Source: PubChem.
-
URL:[Link]
Sources
A Comparative Guide to Oxazolidinone-Containing Carboxylic Acids in Drug Discovery
This guide provides a comprehensive comparison of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid and its structural analogs, offering insights into their therapeutic potential. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, biological activity, and experimental data of this promising class of compounds.
Introduction: The Therapeutic Promise of the Oxazolidinone Scaffold
The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of novel antibacterial agents. Linezolid, the first clinically approved oxazolidinone antibiotic, validated this chemical class as a potent inhibitor of bacterial protein synthesis. Beyond their antibacterial prowess, derivatives of oxazolidinone have been explored for a range of therapeutic applications, including anticancer and antimicrobial activities. The incorporation of a benzoic acid moiety, as seen in this compound, offers a handle for further structural modifications and can influence the pharmacokinetic and pharmacodynamic properties of the molecule. This guide will explore the landscape of peer-reviewed research on this and structurally related compounds, providing a comparative analysis to inform future drug discovery efforts.
Comparative Analysis of Biological Activity
The therapeutic efficacy of oxazolidinone derivatives is highly dependent on the substitutions on the core scaffold. Here, we compare the biological activities of various analogs, drawing from published experimental data.
Antibacterial Activity
The primary therapeutic application of oxazolidinones has been in combating multi-drug resistant bacteria. The mechanism of action typically involves the inhibition of the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis.
A study on 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives demonstrated potent and selective inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 0.5 µg/mL.[1] Notably, compound 6'a from this series exhibited potent activity against multiple clinical strains of multi-drug resistant S. aureus and displayed a favorable selectivity index of over 40 when tested against Vero cells.[1]
In another study, derivatives of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid showed better bacteriostatic activity against Gram-negative bacteria.[2] Compounds 4g and 4j from this series possessed a broad spectrum of antibacterial activities against both Gram-positive and Gram-negative bacteria.[2]
Table 1: Comparative Antibacterial Activity of Oxazolidinone Analogs
| Compound Class | Target Organism | MIC (µg/mL) | Key Findings | Reference |
| 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives | Staphylococcus aureus | 0.25-0.5 | Potent against multi-drug resistant strains. | [1] |
| 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid esters | Gram-positive & Gram-negative bacteria | Not specified | Broad-spectrum activity observed. | [2] |
Anticancer Activity
The structural versatility of the oxazolidinone scaffold has led to its investigation in oncology. Certain derivatives have shown promising activity against various cancer cell lines.
Novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamide derivatives were designed and synthesized for their potential as selective inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated enzyme.[3] Compound 3f emerged as a potent and selective CA IX inhibitor with an inhibitory constant (KI) of 2.2 nM.[3] This compound also demonstrated significant cytotoxic activity against COLO-205, MDA-MB-231, and DU-145 cancer cell lines, with IC50 values of 5.03 µg/ml, 5.81 µg/ml, and 23.93 µg/ml, respectively.[3] Furthermore, in a Dalton's lymphoma ascites (DLA) solid tumor model, compound 3f reduced tumor volume by 64.83%.[3]
Another study focused on 2-aryl-1,3-thiazolidin-4-one derivatives incorporating benzilic acid, which were evaluated for their anticancer activity.[4] These compounds represent a potential avenue for the development of new anticancer agents.[4]
Table 2: Comparative Anticancer Activity of Oxazolidinone Analogs
| Compound Class | Target/Cell Line | Potency (IC50/KI) | Key Findings | Reference |
| 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides | CA IX | KI = 2.2 nM | Selective inhibition of a tumor-associated enzyme. | [3] |
| COLO-205 | IC50 = 5.03 µg/ml | Potent cytotoxicity against colon cancer cells. | [3] | |
| MDA-MB-231 | IC50 = 5.81 µg/ml | Effective against breast cancer cells. | [3] | |
| DU-145 | IC50 = 23.93 µg/ml | Activity against prostate cancer cells. | [3] | |
| 2-aryl-1,3-thiazolidin-4-one derivatives | Various cancer cell lines | Not specified | Potential as anticancer drug candidates. | [4] |
Synthesis and Experimental Protocols
The synthesis of these oxazolidinone derivatives often involves multi-step reactions. Understanding these synthetic pathways is crucial for the generation of new analogs and for scaling up production.
General Synthesis Workflow
The synthesis of oxazolidinone-containing carboxylic acids and their analogs can be generalized into a few key steps, often starting from commercially available precursors. The following diagram illustrates a conceptual workflow.
Caption: A generalized workflow for the synthesis of oxazolidinone derivatives.
Detailed Experimental Protocol: Synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid derivatives[2]
This protocol describes a representative synthesis of a related quinazolinone benzoic acid derivative, highlighting the chemical transformations involved.
Step 1: Acetylation of Anthranilic Acid
-
Anthranilic acid is reacted with acetic anhydride.
-
The reaction mixture is heated to facilitate the formation of the acetylated intermediate.
Step 2: Ring Closure with p-Aminobenzoic Acid
-
The acetylated anthranilic acid is condensed with p-aminobenzoic acid.
-
This step leads to the formation of the 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid core structure.
Step 3: Formation of the Acid Chloride
-
The product from Step 2 is treated with thionyl chloride.
-
This reaction converts the carboxylic acid group into a more reactive acid chloride.
Step 4: Esterification with Hydroxylic Compounds
-
The acid chloride is then reacted with various alcohols or phenols.
-
This final step yields the desired ester derivatives.
Step 5: Characterization
-
The synthesized compounds are purified, typically by recrystallization or chromatography.
-
The structures are confirmed using spectroscopic methods such as FT-IR and 1H NMR.[2]
Mechanism of Action: A Deeper Dive
The therapeutic effects of these compounds are underpinned by their specific molecular interactions. While the antibacterial mechanism of oxazolidinones is well-established, the anticancer mechanisms of their analogs are more varied.
Inhibition of Bacterial Protein Synthesis
The following diagram illustrates the established mechanism of action for oxazolidinone antibiotics.
Caption: Mechanism of bacterial protein synthesis inhibition by oxazolidinones.
Anticancer Mechanisms
For the anticancer derivatives, the mechanisms are more diverse. For instance, the 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamide derivatives act by selectively inhibiting carbonic anhydrase IX, an enzyme overexpressed in many tumors and involved in pH regulation and tumor progression.[3] Other benzoic acid derivatives have been reported to act as inhibitors of aldo-keto reductase family 1 member C3 (AKR1C3) or as carbonic anhydrase inhibitors.[5]
Conclusion and Future Directions
The oxazolidinone scaffold, particularly when functionalized with a benzoic acid moiety, presents a rich area for drug discovery. The comparative analysis reveals that subtle structural modifications can lead to significant shifts in biological activity, from potent antibacterial agents to promising anticancer compounds. The synthetic accessibility of these compounds allows for the generation of diverse libraries for screening.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To systematically explore the impact of different substituents on biological activity and selectivity.
-
Mechanism of Action studies: To elucidate the molecular targets and pathways for the anticancer derivatives.
-
Pharmacokinetic and toxicity profiling: To assess the drug-like properties of the most potent compounds.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of oxazolidinone-containing carboxylic acids and accelerate the development of novel therapeutics.
References
- Synthesis and Biological Evaluation of Benzazepine Oxazolidinone Antibacterials. (Source not fully available)
-
Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. ResearchGate. Available from: [Link]
- Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. (Source not fully available)
-
Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed. Available from: [Link]
-
(PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. Available from: [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available from: [Link]
Sources
- 1. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. preprints.org [preprints.org]
Safety Operating Guide
Operational Guide: Disposal of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid
[1][2]
Executive Summary & Chemical Assessment
4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid is a critical pharmaceutical intermediate, notably used in the synthesis of oxazolidinone-class anticoagulants (e.g., Rivaroxaban).[1] As a benzoic acid derivative coupled with a heterocyclic oxazolidinone ring, it possesses specific stability and solubility profiles that dictate its disposal pathway.
Do not dispose of this compound down the drain. While benzoic acid itself is biodegradable, the oxazolidinone moiety is designed for metabolic stability, rendering it potentially persistent in aquatic environments. The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Waste Classification
| Property | Characteristic | Operational Implication |
| Physical State | Solid (Crystalline Powder) | Dust generation risk; requires sealed containment.[1][2] |
| Solubility | Low in water; Soluble in DMSO/DMF | Aqueous washes may precipitate solid; organic solvents required for cleaning.[1] |
| Acidity | Weak Acid (Benzoic acid moiety) | Can react with strong bases/oxidizers.[1] Segregate from caustic waste. |
| RCRA Status | Non-listed (Generator Knowledge) | Treat as Hazardous Chemical Waste (Class: Organic Solid).[1] |
Hazard Identification (The "Why" Behind the Protocol)
To ensure compliance and safety, understanding the causality of the hazard is essential.
-
Aquatic Toxicity & Persistence:
-
Mechanism: The oxazolidinone ring is synthetically robust. Releasing this into municipal water systems (POTW) risks bypassing standard biodegradation steps, potentially introducing bioactive pharmacophores into the watershed.
-
Regulatory Anchor: Under EPA "Cradle-to-Grave" principles, the generator is liable for environmental impact.[1] Dilution is not a solution.[3]
-
-
Irritation Potential (H315/H319):
-
Mechanism: Like many benzoic acid derivatives, this compound is an irritant to mucous membranes. Dust inhalation triggers respiratory tract irritation.
-
Control: All disposal transfers must occur inside a chemical fume hood.
-
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Spills)
Applicability: Expired reagents, reaction failures, or spill cleanup materials.
-
Segregation: Isolate the solid. Do not mix with oxidizers (e.g., permanganates, nitrates) to prevent exothermic decomposition.
-
Packaging:
-
Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.
-
Crucial Step: If the solid is wet with solvent, ensure the container is rated for that specific solvent.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Chemical Name: Write fully: "this compound". Do not use abbreviations or structure numbers.
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.
B. Liquid Waste (Mother Liquors & Rinsates)
Applicability: Filtrates from synthesis or cleaning solvents.
-
Solvent Compatibility Check:
-
If dissolved in DMSO/DMF : Segregate into "Non-Halogenated Organic Waste" (unless mixed with DCM/Chloroform).
-
If dissolved in Alcohols/Acetone : Segregate into "Flammable Organic Waste."
-
-
pH Adjustment (Conditional):
-
If the waste stream is highly acidic due to this compound, do not neutralize it in the satellite area. Neutralization generates heat and can precipitate the solid, clogging waste drums. Dispose of it as "Acidic Organic Waste."
-
-
Container: Use standard safety carboys (typically 20L HDPE). Keep cap closed when not actively filling.
C. Contaminated Debris (Gloves, Weigh Boats)[1]
-
Trace Contamination: Items with visible powder must be bagged in clear polyethylene bags (3-mil thickness minimum).
-
Disposal Stream: Place in the Dry Hazardous Waste drum (often a fiber drum with a liner). Do not throw in regular trash.
Operational Decision Logic
The following diagram illustrates the decision matrix for disposing of this specific intermediate.
Figure 1: Decision matrix for segregating this compound waste streams to ensure compliance with incineration protocols.
Emergency Procedures (Spill Management)
In the event of a spill outside the fume hood:
-
Isolate: Evacuate the immediate area.
-
PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Dry Spill: Do not sweep vigorously (creates dust).[4] Cover with wet paper towels to dampen, then scoop into a waste jar.
-
Wet Spill: Absorb with vermiculite or polypropylene pads.
-
-
Decontamination: Wipe the surface with a dilute sodium bicarbonate solution (to solubilize the benzoic acid moiety) followed by water. Dispose of all cleanup materials as Hazardous Debris .
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C.[1]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety.
-
National Institutes of Health (NIH). Waste Disposal Guidelines for Organic Acids. NIH Division of Environmental Protection.
-
PubChem. Compound Summary: Benzoic Acid Derivatives Toxicity Profile. National Library of Medicine.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
